IBU-DC Phosphoramidite
Description
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-PBRWWWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551890 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-84-4 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isobutyryl Group in dC Phosphoramidite: A Technical Guide to a Labile Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity nucleic acid sequences. While benzoyl (Bz) and acetyl (Ac) are the conventional choices for protecting the exocyclic amino group of deoxycytidine (dC), the use of the isobutyryl (iBu) group presents a nuanced alternative. This technical guide provides an in-depth analysis of the role and advantages of the isobutyryl protecting group in dC phosphoramidite (B1245037), focusing on its chemical properties, impact on synthesis protocols, and its utility in the production of sensitive oligonucleotides.
The Essential Role of Exocyclic Amine Protection
During phosphoramidite-based oligonucleotide synthesis, the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC) are nucleophilic.[1] To prevent undesirable side reactions during the sequential addition of nucleotide monomers, these amino groups must be rendered chemically inert. This is achieved by "protecting" them with acyl groups.[2][3] An ideal protecting group must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product.[4]
The isobutyryl group, a simple branched-chain acyl group, serves this protective function. When attached to the N4 position of the cytosine base, it effectively shields the amino group from reacting with the activated phosphoramidite monomers during the coupling step and with reagents used in the capping and oxidation steps of the synthesis cycle.
The Key Advantage: Lability for Milder Deprotection
The primary rationale for employing an isobutyryl group on dC phosphoramidite is its increased lability compared to the more traditional benzoyl group under basic conditions.[5] Standard deprotection protocols often involve prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521) to remove resilient protecting groups like the isobutyryl on dG, which is known to be the most resistant to hydrolysis.[2] However, such harsh conditions can be detrimental to oligonucleotides containing sensitive modifications, such as certain dyes, linkers, or modified bases.
The use of more labile protecting groups, including isobutyryl on dC, allows for significantly milder and faster deprotection protocols.[5] A seminal 1987 study by Schulhof, Molko, and Teoule demonstrated that dC protected with an isobutyryl group could be completely deprotected in less than four hours at room temperature using 29% ammonia (B1221849).[1][5] This facilitates the synthesis of modified oligonucleotides that would otherwise be degraded by standard deprotection methods.
Quantitative Deprotection Data
Precise deprotection kinetics for N4-isobutyryl-dC are not extensively documented in recent literature. However, comparative studies of related protecting groups provide valuable insights into its relative lability. The following table summarizes the deprotection half-life (t½) of commonly used protecting groups for dG and dC under various basic conditions. The data for N2-isobutyryl-dG serves as a reasonable proxy for the behavior of N4-isobutyryl-dC, given the similar chemical environment of the exocyclic amino groups.
| Nucleoside | Protecting Group | Deprotection Conditions | Half-life (t½) in minutes |
| dG | Isobutyryl (iBu) | 2.0 M NH₃ in EtOH | 1080 |
| dG | Isobutyryl (iBu) | 40% aq. MeNH₂ | 13 |
| dC | Benzoyl (Bz) | 2.0 M NH₃ in EtOH | 1440 |
| dC | Benzoyl (Bz) | 40% aq. MeNH₂ | 23 |
| dC | Acetyl (Ac) | 2.0 M NH₃ in EtOH | >1440 |
| dC | Acetyl (Ac) | 40% aq. MeNH₂ | 3 |
Disclaimer: Data for Isobutyryl (iBu) is for the dG nucleoside, serving as an analogue for dC. Data is sourced from a 2014 study by Escobar, R. et al., published in Bioorganic & Medicinal Chemistry Letters.
As the data illustrates, aqueous methylamine (B109427) (MeNH₂) is significantly more effective at cleaving acyl protecting groups than ethanolic ammonia. The isobutyryl group on dG is cleaved much more rapidly than the benzoyl group on dC under these conditions, supporting its classification as a more labile protecting group suitable for milder deprotection strategies.
Experimental Protocols and Workflows
The integration of N4-isobutyryl-dC phosphoramidite into a standard solid-phase oligonucleotide synthesis workflow requires no modification to the primary synthesis cycle. The key difference lies in the final deprotection step.
Standard Solid-Phase Synthesis Cycle
The synthesis proceeds via a repeated four-step cycle for each nucleotide addition.
Methodology for the Synthesis Cycle:
-
Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to remove the acid-labile 5'-dimethoxytrityl (DMT) group, exposing the 5'-hydroxyl group for the next coupling reaction.[6]
-
Coupling: The N4-isobutyryl-dC phosphoramidite monomer is activated with an activator, such as 1H-tetrazole or a derivative, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[7]
-
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is typically achieved with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection and Cleavage Workflow
This final stage is where the lability of the isobutyryl group is advantageous.
Methodology for Mild Deprotection:
-
Cleavage and Deprotection: The solid support containing the fully protected oligonucleotide is treated with a basic solution. For oligonucleotides synthesized with labile protecting groups like N4-isobutyryl-dC, this can be performed under milder conditions:
-
Condition A (Mild): Concentrated ammonium hydroxide (29%) for 2-4 hours at room temperature.[5]
-
Condition B (Fast): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 10-15 minutes at 65°C.[4] This single treatment typically achieves three things simultaneously:
-
Cleavage of the ester linkage, releasing the oligonucleotide from the solid support.
-
Removal of the β-cyanoethyl protecting groups from the phosphate backbone via β-elimination.
-
Removal of the N-acyl protecting groups (including isobutyryl) from the nucleobases.
-
-
Purification: The resulting crude oligonucleotide solution is purified to remove truncated sequences and other chemical impurities. Common methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4]
Conclusion
The use of an isobutyryl protecting group for dC phosphoramidite offers a strategic advantage for the synthesis of delicate, modified oligonucleotides. Its enhanced lability compared to the standard benzoyl group allows for significantly milder and faster final deprotection, thereby preserving the integrity of sensitive functional groups. While not as commonly employed as benzoyl or acetyl for dC, the N4-isobutyryl-dC monomer is a valuable tool for researchers and drug developers working at the frontier of nucleic acid chemistry, enabling the production of complex and labile biomolecules with greater fidelity and yield.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to IBU-DC Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N⁴-isobutyryl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as IBU-DC Phosphoramidite (B1245037). This document details its chemical structure, physicochemical properties, and its critical role as a monomeric building block in the automated solid-phase synthesis of oligonucleotides. Detailed experimental protocols for its use and the subsequent purification of the synthesized oligonucleotides are provided, along with an example of a biologically relevant oligonucleotide synthesized using this reagent and its associated signaling pathway.
Chemical Structure and Properties
IBU-DC Phosphoramidite is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. The modifications are strategically placed to protect reactive functional groups during the stepwise assembly of an oligonucleotide chain and to enable the efficient formation of phosphodiester bonds.
The key structural features are:
-
5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function of the deoxyribose sugar. This group is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
-
N⁴-Isobutyryl (iBu) group: A base-labile protecting group on the exocyclic amine of the cytosine base. This prevents unwanted side reactions during oligonucleotide synthesis.
-
3'-O-Phosphoramidite group: A reactive phosphorus(III) moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are essential for the stability and reactivity of the phosphoramidite.
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₃H₅₄N₅O₈P | [] |
| Molecular Weight | 799.90 g/mol | [] |
| CAS Number | 110522-84-4 | [] |
| Appearance | White or almost white crystalline powder | [] |
| Purity | ≥98% (by HPLC) | [] |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. | [] |
Role in Oligonucleotide Synthesis
This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used chemistry for producing synthetic DNA and RNA.[2][3] The synthesis is a cyclical process, with each cycle consisting of four main steps, resulting in the addition of one nucleotide to the growing chain.
The Oligonucleotide Synthesis Cycle
The workflow for incorporating this compound into an oligonucleotide chain is as follows:
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, its use in oligonucleotide synthesis, and the subsequent purification of the product.
Synthesis of this compound
Step 1: 5'-O-DMT Protection
-
Dissolve N⁴-isobutyryl-2'-deoxycytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture under reduced pressure.
-
Purify the resulting 5'-O-DMT-N⁴-isobutyryl-2'-deoxycytidine by silica (B1680970) gel column chromatography.
Step 2: 3'-O-Phosphitylation
-
Dissolve the 5'-O-DMT-N⁴-isobutyryl-2'-deoxycytidine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Automated Oligonucleotide Synthesis
The following is a generalized protocol for a standard 1 µmol scale synthesis on an automated DNA/RNA synthesizer.
Reagents:
-
This compound: 0.1 M solution in anhydrous acetonitrile.
-
Other DNA Phosphoramidites (A, G, T): 0.1 M solutions in anhydrous acetonitrile.
-
Activator: 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents:
-
Cap A: Acetic anhydride/pyridine/THF.
-
Cap B: 16% N-methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.
-
Washing Solvent: Anhydrous acetonitrile.
Protocol:
-
Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group. This is followed by washing with acetonitrile.
-
Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.
-
The cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide.
-
Heat the sealed vial at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the isobutyryl group from the cytosine bases.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
HPLC Purification
The crude deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC).
-
Method: Anion-exchange or reverse-phase HPLC.
-
Column: A suitable column for oligonucleotide purification (e.g., a DNAPac column for anion-exchange or a C18 column for reverse-phase).
-
Mobile Phase: A gradient of two buffers is typically used. For example, in anion-exchange HPLC:
-
Buffer A: Tris-HCl buffer.
-
Buffer B: Tris-HCl buffer with high salt concentration (e.g., 1 M NaCl).
-
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Dissolve the dried oligonucleotide in the starting mobile phase buffer.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration.
-
Collect the fractions corresponding to the main peak (the full-length product).
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Application Example: Antisense Oligonucleotide Targeting Bcl-2
Oligonucleotides synthesized using this compound and other standard phosphoramidites have numerous applications in research and therapeutics. A prominent example is the development of antisense oligonucleotides (ASOs) that can modulate gene expression.
Target: B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[5][6]
Antisense Strategy: An ASO is a short, single-stranded DNA molecule designed to be complementary to a specific sequence of the Bcl-2 messenger RNA (mRNA). Upon binding to the target mRNA, the ASO can induce its degradation through the action of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.[7] This leads to a decrease in the amount of Bcl-2 protein produced, thereby sensitizing the cancer cells to apoptosis.
Bcl-2 Signaling Pathway in Apoptosis
The following diagram illustrates the intrinsic pathway of apoptosis and the role of Bcl-2, as well as the mechanism of action of a Bcl-2 targeting ASO.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of DNA oligonucleotides. Its robust protecting group strategy and high reactivity in the coupling step of solid-phase synthesis enable the routine production of high-quality, custom-sequenced DNA molecules. These synthetic oligonucleotides, as exemplified by the Bcl-2 targeting ASO, are powerful tools in biomedical research and hold significant promise as a class of therapeutic agents for a wide range of diseases. A thorough understanding of the chemical properties of this compound and the intricacies of oligonucleotide synthesis and purification is essential for the successful development of these next-generation drugs.
References
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of antisense oligonucleotides targeted against bcl-2 RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advantage of IBU-DC Phosphoramidite in Modern Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic nucleic acids, the strategic selection of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity oligonucleotides, particularly for therapeutic and diagnostic applications. Among the suite of available protected nucleosides, N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite has emerged as a critical component for syntheses requiring mild deprotection conditions. This technical guide provides an in-depth analysis of the advantages of IBU-DC phosphoramidite, detailed experimental protocols, and a comparative overview of its performance characteristics.
Core Advantages of this compound
The primary advantage of employing this compound lies in the lability of the isobutyryl (iBu) protecting group under milder basic conditions compared to the standard benzoyl (Bz) group. This feature is particularly crucial when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes, quenchers, or other functional ligands that are susceptible to degradation under harsh deprotection conditions.
The use of IBU-DC allows for:
-
Preservation of Sensitive Moieties: Many fluorescent labels and other modifications are degraded by the prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures required to remove more robust protecting groups. The milder conditions sufficient for iBu group removal help maintain the integrity and functionality of these sensitive molecules.
-
Reduced Formation of Byproducts: Harsher deprotection can lead to the formation of unwanted side products, complicating the purification of the final oligonucleotide. The gentle deprotection protocols compatible with IBU-DC minimize these side reactions, leading to a cleaner crude product.
-
Compatibility with Rapid Deprotection Protocols: IBU-DC is compatible with "UltraMILD" and "UltraFAST" deprotection strategies, which significantly shorten the time required for post-synthesis workup. This is advantageous for high-throughput oligonucleotide synthesis.
Data Presentation: A Comparative Overview of dC Protecting Groups
While direct, side-by-side quantitative comparisons of coupling efficiency are not extensively published in peer-reviewed literature and often vary between synthesizer platforms and reagent batches, the following tables summarize the key characteristics and deprotection conditions for commonly used dC phosphoramidites. Coupling efficiencies for all standard phosphoramidites, including IBU-DC, are generally expected to be greater than 98%, and often exceed 99% with optimized synthesis cycles.[1]
Table 1: Comparison of dC Phosphoramidite Protecting Groups
| Protecting Group | Chemical Name | Key Advantage | Primary Application |
| IBU | Isobutyryl | Mild deprotection | Oligonucleotides with sensitive labels/modifications |
| Ac | Acetyl | Rapid deprotection with AMA | UltraFAST synthesis protocols |
| Bz | Benzoyl | High stability | Standard, unmodified oligonucleotides |
Table 2: Deprotection Conditions for Common dC Protecting Groups
| Protecting Group | Reagent | Temperature | Duration |
| IBU-dC | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours |
| Concentrated Ammonium Hydroxide | 60°C | 30-60 minutes | |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with other UltraMILD amidites)[2] | |
| Ac-dC | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5-10 minutes[2][3] |
| Bz-dC | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |
Experimental Protocols
The following protocols outline the standard automated solid-phase DNA synthesis cycle using phosphoramidite chemistry and the specific deprotection steps relevant to IBU-DC.
I. Automated Solid-Phase Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored DMT cation can be monitored to quantify coupling efficiency from the previous cycle. The support is then washed with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite (e.g., this compound) in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutations (n-1 sequences).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
II. Post-Synthesis Cleavage and Deprotection for Oligonucleotides Containing IBU-DC
A. Mild Deprotection Protocol:
This protocol is recommended for oligonucleotides containing base-sensitive modifications.
-
Cleavage from Support and Phosphate Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.
-
-
Base Deprotection:
-
Procedure: The supernatant containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8 hours or left at room temperature for 16 hours to ensure complete removal of the isobutyryl groups.
-
B. Rapid Deprotection Protocol:
This protocol offers a faster turnaround time.
-
Cleavage and Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide in a sealed vial and heated at 60°C for 30-60 minutes. This single step achieves cleavage, phosphate deprotection, and base deprotection.
-
C. UltraMILD Deprotection Protocol (for highly sensitive modifications):
This protocol is used in conjunction with other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).
-
Cleavage and Deprotection:
-
Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.
-
Procedure: The solid support is treated with the potassium carbonate solution at room temperature for 4 hours. This achieves cleavage and deprotection of all UltraMILD protecting groups, including the isobutyryl group of dC.
-
Mandatory Visualizations
Chemical Structure of this compound
References
The Role and Mechanism of IBU-DC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its efficiency and amenability to automation. A key aspect of this methodology is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during the synthesis cycle. This guide provides an in-depth technical overview of the use of N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite in solid-phase oligonucleotide synthesis, detailing its mechanism of action, relevant experimental protocols, and data pertinent to its performance.
The Phosphoramidite Synthesis Cycle: A Four-Step Process
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support. This process is carried out in the 3' to 5' direction and consists of four primary steps for each addition: deblocking, coupling, capping, and oxidation.
Deblocking (Detritylation)
The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The vibrant orange color of the resulting DMT cation provides a convenient method for real-time monitoring of the synthesis efficiency.
Coupling
This is the core step where the IBU-DC phosphoramidite is introduced. The phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, most commonly tetrazole or a derivative such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The free 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite (B83602) triester linkage. The isobutyryl (iBu) group on the exocyclic amine of the cytosine base remains intact during this process, preventing the amine from participating in unwanted side reactions.
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains may remain unreacted. To prevent these unreacted chains from participating in subsequent coupling steps, which would result in deletion mutations, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert.
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. The oxidation step completes the addition of one nucleotide, and the cycle can then be repeated for the addition of the next phosphoramidite in the desired sequence.
Mechanism of Action of this compound
The isobutyryl group on the N4 position of deoxycytidine serves as a crucial protecting group, preventing the exocyclic amine from interfering with the phosphoramidite chemistry. The mechanism of the coupling step involving this compound is illustrated below.
Caption: Mechanism of this compound activation and coupling.
Data on this compound Performance
While direct, head-to-head comparative studies on the coupling efficiency of different dC phosphoramidites are not extensively available in peer-reviewed literature, the isobutyryl protecting group is considered a standard and reliable choice.
Table 1: Qualitative Comparison of Common dC Protecting Groups
| Protecting Group | Relative Deprotection Rate | Potential Side Reactions | Common Deprotection Conditions |
| Isobutyryl (iBu) | Moderate | Minimal under standard conditions. | Ammonium (B1175870) hydroxide (B78521) (conc.), AMA (Ammonium hydroxide/Methylamine) |
| Benzoyl (Bz) | Slow | Transamination with methylamine (B109427) if used in deprotection. | Ammonium hydroxide (conc.), elevated temperatures often required. |
| Acetyl (Ac) | Fast | Generally low risk of side reactions. | Milder conditions (e.g., potassium carbonate in methanol), compatible with AMA. |
Table 2: Deprotection of Isobutyryl Group from Deoxycytidine
| Deprotection Reagent | Temperature | Time for Complete Deprotection | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | ~4 hours[1] | A relatively mild and common deprotection condition. |
| Concentrated Ammonium Hydroxide | 55 °C | < 1 hour | Elevated temperature significantly accelerates deprotection. |
| AMA (1:1 aq. NH4OH/aq. CH3NH2) | 65 °C | ~10 minutes | A fast deprotection method, but caution is advised with other protecting groups (e.g., Bz). |
Note: Deprotection times can be influenced by the length and sequence of the oligonucleotide, as well as the solid support used.
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using this compound. This protocol is intended as a guide and may require optimization based on the specific synthesizer and reagents used.
Materials and Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (3% TCA or DCA in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (for washing)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
Experimental Workflow:
Caption: A single cycle in solid-phase oligonucleotide synthesis.
Detailed Protocol Steps:
-
Deblocking: Flow the deblocking solution through the synthesis column for 2-3 minutes to remove the DMT group.
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for the recommended coupling time (typically 30-120 seconds for standard phosphoramidites).
-
Washing: Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Deliver the capping solutions to the column and allow the capping reaction to proceed for 1-2 minutes.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Oxidation: Flow the oxidizing solution through the column for approximately 30 seconds.
-
Washing: Wash the column with anhydrous acetonitrile to remove excess iodine and other reagents.
This completes one cycle. For the synthesis of the full-length oligonucleotide, these steps are repeated until all the desired nucleotides have been added.
Post-Synthesis Cleavage and Deprotection
After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the bases and the phosphate backbone) are removed.
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This one-step procedure cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the isobutyryl group from cytosine. As indicated in Table 2, the conditions for this step can be varied to accommodate other sensitive modifications on the oligonucleotide.
-
Purification: The crude oligonucleotide solution is then typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.
Conclusion
This compound is a widely used and reliable reagent for the incorporation of deoxycytidine in automated oligonucleotide synthesis. The isobutyryl protecting group provides robust protection during the synthesis cycle while being readily removable under standard deprotection conditions. Understanding the mechanism of action and the key parameters of the synthesis and deprotection steps is crucial for researchers and developers to achieve high-quality, high-yield synthesis of custom oligonucleotides for a multitude of applications in research, diagnostics, and therapeutics.
References
Stability and Storage of IBU-DC Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for IBU-DC Phosphoramidite (B1245037) (5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). Understanding these parameters is critical for ensuring the quality, reactivity, and successful incorporation of this building block in oligonucleotide synthesis, thereby impacting the purity and yield of the final therapeutic or research-grade oligonucleotides.
Overview of IBU-DC Phosphoramidite Stability
This compound, like other phosphoramidites, is a moisture- and air-sensitive reagent.[1][2] Its stability is paramount for efficient oligonucleotide synthesis. Degradation can lead to lower coupling efficiencies, the introduction of impurities, and ultimately, failure to produce the desired oligonucleotide sequence. The primary degradation pathways for phosphoramidites involve hydrolysis and oxidation of the trivalent phosphorus center.[3]
Key Factors Influencing Stability:
-
Moisture: Water is a key contributor to the degradation of phosphoramidites, leading to the formation of the corresponding H-phosphonate, which is unreactive in the standard coupling reaction.[2][4][5][6]
-
Air (Oxygen): Exposure to oxygen can lead to the oxidation of the phosphoramidite to the corresponding phosphate (B84403) triester, which is also inactive in the coupling step.[3]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
pH: Phosphoramidites are highly sensitive to acidic conditions, which can cause rapid detritylation and other side reactions.[4]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. Both solid and in-solution storage recommendations must be strictly followed.
Solid-State Storage
For long-term storage, this compound should be stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen).[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[3][7] or 2-8°C | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[3] |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
| Handling | Allow vial to warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold powder. |
In-Solution Storage
Once dissolved in an anhydrous solvent, typically acetonitrile (B52724) for use on an oligonucleotide synthesizer, the stability of this compound decreases significantly.[3][5]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous acetonitrile (<30 ppm water)[8] | Minimizes hydrolysis. |
| Drying Agent | Use of molecular sieves (3Å) in the solvent reservoir[8] | Scavenges residual moisture. |
| Temperature | Room temperature (on synthesizer) | Practical for automated synthesis, but stability is limited. |
| Duration | Use within a few days to a week | Degradation is time-dependent. Monitor coupling efficiency. |
Experimental Protocols for Stability Assessment
The stability and purity of this compound can be assessed using several analytical techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method to determine the purity of phosphoramidites and to detect degradation products.[9][10]
Methodology:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the phosphoramidite and its impurities.
-
Flow Rate: 1 mL/min.[11]
-
Detection: UV absorbance at 254 nm or 260 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in anhydrous acetonitrile.[11]
Due to the presence of a chiral phosphorus center, the HPLC chromatogram of a pure phosphoramidite will typically show two closely eluting peaks representing the two diastereomers.[10][11]
Structural Integrity and Purity by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for directly assessing the integrity of the phosphoramidite moiety and quantifying impurities containing phosphorus.[11][12]
Methodology:
-
Spectrometer: A high-field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with a small amount of triethylamine (B128534) to prevent degradation.
-
Pulse Program: A proton-decoupled pulse sequence is typically used.[11]
-
Chemical Shift Range: The characteristic chemical shift for the trivalent phosphorus in phosphoramidites is in the range of 140-155 ppm.[12] Oxidized pentavalent phosphorus species (P(V) impurities) appear in the range of -25 to 99 ppm.[11]
-
Sample Preparation: Prepare a concentrated solution of this compound in the chosen deuterated solvent.
Identification of Degradation Products by Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the molecular weights of the parent phosphoramidite and any degradation products.[11][13][14]
Methodology:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[11]
-
Mass Analyzer: A high-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF) is preferred for accurate mass measurements.[11]
-
Sample Preparation: Samples can be prepared similarly to HPLC analysis, typically at a concentration of around 0.1 mg/mL in acetonitrile.[11]
Visualization of Key Processes
General Phosphoramidite Degradation Pathway
Caption: Primary degradation pathways for phosphoramidites.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical parameter that directly influences the success of oligonucleotide synthesis. By adhering to the recommended storage and handling conditions, and by employing rigorous analytical methods to monitor its purity and integrity, researchers and drug development professionals can ensure the reliable performance of this essential building block. Proactive stability testing is a key component of quality control in the synthesis of high-quality oligonucleotides for both research and therapeutic applications.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 110522-84-4 | BroadPharm [broadpharm.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. This compound - CD BioGlyco [bioglyco.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. usp.org [usp.org]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to IBU-dC Phosphoramidite Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of IBU-dC (N4-isobutyryl-2'-deoxycytidine) phosphoramidite (B1245037) in various organic solvents. Understanding the solubility of this critical reagent is paramount for its effective handling, storage, and application in automated oligonucleotide synthesis. This document outlines known solubility parameters, presents detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.
Core Concepts in Phosphoramidite Solubility
The dissolution of a phosphoramidite is a critical first step in oligonucleotide synthesis, directly impacting coupling efficiency and the overall yield and purity of the final product. Several factors influence the solubility of phosphoramidites, including the choice of solvent, the presence of moisture, and the inherent chemical properties of the phosphoramidite itself. Anhydrous conditions are crucial, as water can lead to hydrolysis of the phosphoramidite, reducing its reactivity and leading to the formation of impurities.[1]
IBU-dC Phosphoramidite Solubility Data
While exhaustive quantitative solubility data (i.e., saturation points) for this compound across a wide range of organic solvents is not extensively published, practical solubility for its primary application in oligonucleotide synthesis is well-established. The following table summarizes the known operational concentrations and qualitative solubility of this compound.
| Solvent | Molecular Formula | Known Solubility / Operational Concentration | Remarks |
| Anhydrous Acetonitrile (B52724) | CH₃CN | 0.05 M to 0.1 M (approx. 40 mg/mL to 80 mg/mL) | This is the standard solvent and concentration range for use in automated DNA synthesizers.[1] this compound is readily soluble at these concentrations. |
| Anhydrous Dichloromethane | CH₂Cl₂ | Soluble | Often used for more lipophilic phosphoramidites, and it is a suitable solvent for this compound.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10 mM (approx. 8 mg/mL) | A known solvent for this compound, though not typically used in synthesis.[2] |
Note: The molecular weight of this compound (C₄₃H₅₄N₅O₈P) is approximately 799.89 g/mol .[3]
Experimental Protocols
The following sections provide detailed methodologies for preparing solutions of this compound and for experimentally determining its solubility in a given organic solvent.
Protocol for Preparation of this compound Solution for Oligonucleotide Synthesis
This protocol describes the standard procedure for preparing a solution of this compound for use in an automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water)
-
Appropriate synthesizer-compatible vial with a septum cap
-
Argon or other inert gas source
-
Syringes and needles
-
Molecular sieves (3Å), activated
Procedure:
-
Preparation of Anhydrous Acetonitrile: Ensure the acetonitrile has a water content of less than 30 ppm. If necessary, dry the solvent by passing it through a column of activated molecular sieves or by storing it over activated molecular sieves for at least 24 hours in a sealed container under an inert atmosphere.[1]
-
Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of this compound directly into the synthesizer vial.
-
Solvent Addition: Under a stream of inert gas (e.g., argon), add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Dissolution: Seal the vial with the septum cap and gently swirl or vortex until the phosphoramidite is completely dissolved.
-
Drying (Optional but Recommended): To ensure the removal of any residual moisture, a small amount of activated molecular sieves can be added to the bottom of the vial containing the dissolved phosphoramidite. Allow the solution to stand for several hours before use.[1]
-
Storage: Store the prepared solution under an inert atmosphere at the temperature recommended by the synthesizer manufacturer, typically in the instrument's reagent carousel.
General Experimental Protocol for Determination of this compound Solubility
This protocol outlines a general method to determine the saturation solubility of this compound in a specific organic solvent.
Principle:
A saturated solution of this compound is prepared in the test solvent. The concentration of the dissolved phosphoramidite in a filtered aliquot of the supernatant is then determined using High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Materials:
-
This compound
-
Test organic solvent (anhydrous)
-
Small glass vials with screw caps
-
Vortex mixer and/or shaker
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
³¹P NMR spectrometer
-
Reference standard of this compound of known purity
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume of the anhydrous test solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or vortex mixer can be used.
-
-
Separation of Solid and Liquid Phases:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved particles.
-
-
Quantification of Dissolved Phosphoramidite:
-
Using HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the test solvent.
-
Analyze the calibration standards and the filtered sample by reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).[4]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Using ³¹P NMR:
-
Prepare a sample for NMR analysis by adding a known amount of an internal standard to the filtered supernatant.
-
Acquire the ³¹P NMR spectrum of the sample. The phosphoramidite will typically show a characteristic signal between 140 ppm and 155 ppm.[5]
-
Integrate the peak corresponding to the this compound and the peak of the internal standard.
-
Calculate the concentration of the this compound based on the known concentration of the internal standard and the relative peak integrals.
-
-
-
Calculation of Solubility:
-
Express the solubility as mg/mL, g/L, or molarity (mol/L).
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the solubility and use of this compound.
Caption: Experimental workflow for determining phosphoramidite solubility.
Caption: Factors influencing this compound solubility.
References
An In-Depth Technical Guide to IBU-DC Phosphoramidite for Therapeutic Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic oligonucleotides demands the highest standards of precision, purity, and consistency. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups for the nucleobases, is a critical factor in achieving the desired quality and yield of the final active pharmaceutical ingredient (API). Among the commercially available phosphoramidites for 2'-deoxycytidine (B1670253) (dC), 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-CE phosphoramidite (IBU-DC phosphoramidite) represents a cornerstone in solid-phase oligonucleotide synthesis. This technical guide provides a comprehensive overview of the key features of this compound, with a focus on its application in the synthesis of therapeutic oligonucleotides. We will delve into its chemical properties, comparative performance data, detailed experimental protocols, and the strategic advantages it offers in the context of drug development and manufacturing.
Core Features of this compound
This compound is a chemically modified nucleoside used as a fundamental building block in the automated solid-phase synthesis of DNA and oligonucleotides[1]. The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of deoxycytidine, preventing unwanted side reactions during the sequential addition of nucleotides to the growing oligonucleotide chain[1]. The selection of the iBu group strikes a balance between stability during the synthesis cycles and efficient removal during the final deprotection step.
For therapeutic applications, this compound is often available in a high-purity "TheraPure" grade. This signifies that it has undergone additional quality control testing to ensure that impurities and residual solvents are controlled to stringent levels, which is crucial for oligonucleotide therapeutics[2].
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparison with other commonly used dC phosphoramidites.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonym | 5'-O-DMT-N4-Isobutyryl-2'-Deoxycytidine-3'-CE Phosphoramidite | [3] |
| CAS Number | 110522-84-4 | [3] |
| Molecular Formula | C₄₃H₅₄N₅O₈P | [3] |
| Molecular Weight | 799.91 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity (HPLC) | ≥98% | [3] |
Table 2: Comparative Analysis of dC Protecting Groups - Side Reactions
A critical aspect of oligonucleotide synthesis is minimizing side reactions that can lead to impurities in the final product. One such side reaction is the transamination of the exocyclic amine of deoxycytidine during deprotection with certain amine-based reagents. The choice of protecting group significantly influences the extent of this side reaction.
| dC Protecting Group | Deprotection Reagent | Level of Transamination | Reference |
| Benzoyl (Bz) | Ethylene (B1197577) Diamine | ~16% | [3] |
| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [3] |
| Acetyl (Ac) | Ethylene Diamine | Undetectable | [3] |
Note: While Acetyl-dC shows no transamination with ethylene diamine, the isobutyryl group offers a significant reduction in this side reaction compared to the traditional benzoyl group, making it a robust choice for various deprotection strategies.
Experimental Protocols
The following is a detailed methodology for a standard solid-phase oligonucleotide synthesis cycle using this compound on an automated synthesizer.
Materials and Reagents:
-
This compound and other required phosphoramidites (e.g., Bz-dA, iBu-dG, dT) dissolved in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF).
-
Capping Solution B: 1-Methylimidazole (NMI) in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (28-30%) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).
-
Anhydrous acetonitrile for washing steps.
Synthesis Cycle Protocol:
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-O-Dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating the column with the deblocking solution.
-
The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be quantified to monitor coupling efficiency.
-
-
Step 2: Coupling
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound nucleoside.
-
This reaction forms a phosphite (B83602) triester linkage. A typical coupling time for standard DNA bases is around 30 seconds[4].
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to n-1 shortmers), a capping step is performed.
-
Capping solutions A and B are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyls.
-
-
Step 4: Oxidation
-
The unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
These four steps are repeated for each nucleotide in the desired sequence.
Post-Synthesis Cleavage and Deprotection:
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with concentrated aqueous ammonia at room temperature.
-
Deprotection of Nucleobases and Phosphate Groups: The same ammoniacal solution is used to remove the protecting groups from the nucleobases (including the isobutyryl group from dC) and the cyanoethyl groups from the phosphate backbone. This is typically carried out by heating the solution at 55°C for 8-16 hours.
-
Purification: The crude oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Mandatory Visualization
Diagrams of Key Processes
References
- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Core Chemistry of IBU-dC Phosphoramidite: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phosphoramidite (B1245037) chemistry of N4-isobutyryl-2'-deoxycytidine (IBU-dC), a critical building block in the chemical synthesis of oligonucleotides. This document details the role of the isobutyryl (iBu) protecting group, presents quantitative data on synthesis and deprotection, outlines detailed experimental protocols, and visualizes relevant workflows and biological pathways.
Introduction to IBU-dC Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern DNA and RNA synthesis. This method relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support. To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleobases and the phosphoramidite itself are temporarily masked with protecting groups.
IBU-dC is a phosphoramidite of deoxycytidine where the exocyclic amine (N4) is protected by an isobutyryl (iBu) group. This protection is essential to prevent unwanted side reactions at the amine functionality during the coupling steps of oligonucleotide synthesis. The iBu group is favored for its stability during the synthesis cycle and its relatively straightforward removal during the final deprotection step.
Chemical Structure of this compound:
-
Synonym: 5'-O-DMT-N4-Isobutyryl-2'-Deoxycytidine-3'-CE Phosphoramidite[1]
-
Molecular Formula: C43H54N5O8P[1]
-
CAS Number: 110522-84-4[1]
The Oligonucleotide Synthesis Cycle with IBU-dC
The incorporation of IBU-dC into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation.
Data Presentation: Coupling Efficiency
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 99.5% (Theoretical Yield) | Average Coupling Efficiency: 98.5% (Theoretical Yield) |
| 20 | ~90.5% | ~74.0% |
| 50 | ~77.9% | ~52.3% |
| 100 | ~60.6% | ~27.3% |
Table 1: Theoretical yield of full-length oligonucleotide based on average coupling efficiency.
Factors influencing coupling efficiency include the purity of the this compound and other reagents, the choice and concentration of the activator (e.g., 4,5-dicyanoimidazole), and the coupling time.
Deprotection of IBU-dC Containing Oligonucleotides
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the isobutyryl groups on the cytosine bases, must be removed. The choice of deprotection strategy is crucial and depends on the presence of other sensitive modifications in the oligonucleotide sequence.
Standard Deprotection
The classic method for removing the iBu protecting group involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.
| Reagent | Temperature | Time |
| Concentrated Ammonium Hydroxide | Room Temperature | 36 hours |
| Concentrated Ammonium Hydroxide | 55°C | 16 hours |
| Concentrated Ammonium Hydroxide | 65°C | 8 hours |
Table 2: Standard deprotection conditions for iBu-dG containing oligonucleotides (similar conditions apply to IBU-dC).[2][3]
Fast Deprotection (UltraFAST)
For rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is often employed. This method significantly reduces the deprotection time.
| Reagent | Temperature | Time |
| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | Room Temperature | 120 minutes |
| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 37°C | 30 minutes |
| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 55°C | 10 minutes |
| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 65°C | 5 minutes |
Table 3: UltraFAST deprotection conditions for oligonucleotides containing iBu-dC.[2][3][4]
Mild Deprotection (UltraMILD)
For oligonucleotides containing sensitive modifications that cannot withstand the harsh conditions of standard or fast deprotection, milder reagents are necessary. While the iBu group is generally considered more labile than the benzoyl (Bz) group, for extremely sensitive molecules, alternative protecting group strategies (e.g., acetyl-dC) are often preferred. However, if IBU-dC is used with sensitive dyes, alternative deprotection methods can be employed.
| Reagent | Temperature | Time |
| t-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55°C | Overnight |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours |
Table 4: Milder deprotection conditions compatible with some sensitive modifications.[2][5]
Experimental Protocols
Protocol for Solid-Phase Oligonucleotide Synthesis using this compound
This protocol outlines the general steps for a single coupling cycle on an automated DNA synthesizer.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The this compound (typically a 0.1 M solution in anhydrous acetonitrile) is activated with an activator (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (e.g., 30-60 seconds).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically achieved using a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.
-
Wash: The column is washed with acetonitrile (B52724) between each step to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol for Cleavage and Deprotection (UltraFAST Method)
-
Cleavage from Support: The solid support is treated with AMA reagent at room temperature for 5-10 minutes to cleave the oligonucleotide. The solution containing the oligonucleotide is collected.[2][4]
-
Deprotection: The collected solution is heated at 65°C for 5-10 minutes to remove the iBu and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[2][4]
-
Evaporation: The deprotection solution is evaporated to dryness.
-
Reconstitution: The oligonucleotide pellet is reconstituted in an appropriate buffer for subsequent purification and analysis.
Applications and Relevant Pathways
Oligonucleotides synthesized with IBU-dC are utilized in a wide range of research and therapeutic applications, including antisense technology and aptamer development.
Antisense Oligonucleotides and Signaling Pathways
Antisense oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acids that can bind to a specific mRNA sequence, leading to the downregulation of the corresponding protein. ASOs are designed to target key proteins in various disease-related signaling pathways.
SELEX Workflow for Aptamer Development
Aptamers are structured oligonucleotides that can bind to a specific target molecule with high affinity and specificity. They are selected from a large random library of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Conclusion
This compound is a robust and widely used building block for the synthesis of DNA oligonucleotides. The isobutyryl protecting group provides the necessary stability during the synthesis cycle while allowing for efficient removal under a variety of deprotection conditions, from standard protocols to rapid "UltraFAST" methods. Understanding the chemistry of IBU-dC and the nuances of its deprotection is essential for researchers and developers working to produce high-quality, functional oligonucleotides for a diverse range of applications in research, diagnostics, and therapeutics.
References
Isobutyryl as a Protecting Group for Deoxycytidine in Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the isobutyryl (iBu) group for the protection of the exocyclic amine of deoxycytidine (dC) in automated solid-phase oligonucleotide synthesis. This document outlines the rationale for its use, presents comparative quantitative data on deprotection kinetics, and offers detailed experimental protocols for key stages of the synthesis process.
Introduction: The Role of Protecting Groups in Oligonucleotide Synthesis
Chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity of this process and prevent unwanted side reactions, reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily masked with protecting groups.
The choice of a protecting group for the exocyclic amines of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC) is critical. An ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. The isobutyryl group has been widely adopted for the protection of dC, offering a balance of stability and lability.
The Isobutyryl Group for Deoxycytidine Protection
The N4-isobutyryl-2'-deoxycytidine derivative is a standard building block in phosphoramidite-based solid-phase oligonucleotide synthesis. The isobutyryl group is favored for its moderate lability, which is comparable to the benzoyl (Bz) group often used for dA and dC, and the isobutyryl group used for dG.[1][2] This compatibility allows for a standardized deprotection protocol for oligonucleotides containing all four standard bases.
The structure of N4-isobutyryl-2'-deoxycytidine is shown below:
Caption: Structure of N4-isobutyryl-2'-deoxycytidine.
Quantitative Data: Deprotection Kinetics
The efficiency of the final deprotection step is a critical parameter in oligonucleotide synthesis. The rate of removal of the N-acyl protecting groups can influence the overall yield and purity of the final product. The following tables summarize the deprotection times for common protecting groups under various conditions.
Table 1: Deprotection Times for N-Acyl Protecting Groups on Deoxyguanosine (dG) with AMA *
| Protecting Group on dG | Temperature | Time for Complete Deprotection |
| Isobutyryl (iBu) | Room Temperature | 120 minutes |
| Acetyl (Ac) | 37 °C | 30 minutes |
| Acetyl (Ac) | 55 °C | 10 minutes |
| Acetyl (Ac) | 65 °C | 5 minutes |
*AMA is a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.[3][4] Data for dG is often presented as it is typically the slowest to be deprotected.[5]
Table 2: Cleavage and Deprotection Times with Ammonium Hydroxide
| Protecting Group Combination | Reagent | Temperature | Time |
| Standard (Bz-dA, iBu-dG, Bz-dC) | 30% NH4OH | 55 °C | 17 hours |
| Mild (Pac-dA, iPr-Pac-dG, Ac-dC) | 30% NH4OH | Room Temperature | 2 hours |
*Data compiled from Glen Research "Deprotection" guide.[3]
Table 3: Cleavage Times from Solid Support
| Support Type | Reagent | Temperature | Time |
| DNA Support | AMA | Room Temperature | 10 minutes |
| DNA Support | NH4OH/EtOH (3:1) | Room Temperature | 1 hour |
*Data compiled from Glen Research "Deprotection" guide.[3]
Experimental Protocols
Synthesis of N4-Isobutyryl-2'-deoxycytidine
This protocol describes the protection of the exocyclic amine of 2'-deoxycytidine (B1670253) using a transient silylation method.
Materials:
-
2'-Deoxycytidine
-
Dry Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Isobutyryl chloride
-
Water
-
29% Ammonium Hydroxide
-
Diethyl ether
Procedure:
-
Dry 2'-deoxycytidine by co-evaporation with dry pyridine.
-
Dissolve the dried 2'-deoxycytidine in dry pyridine.
-
Add trimethylchlorosilane dropwise to the solution and stir for 20 minutes at room temperature. This step protects the hydroxyl groups.
-
Add isobutyryl chloride and continue stirring for 2 hours at room temperature.
-
Cool the reaction mixture to 0 °C and add water to hydrolyze the silyl (B83357) ethers.
-
After 5 minutes, add 29% ammonium hydroxide.
-
Evaporate the solution to near dryness.
-
Dissolve the residue in water and wash with diethyl ether.
-
Concentrate the aqueous phase to precipitate N4-isobutyryl-2'-deoxycytidine as a white solid.
Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram and protocol outline the standard phosphoramidite (B1245037) cycle for the automated synthesis of oligonucleotides on a solid support.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol:
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
This protocol describes the final step of releasing the oligonucleotide from the solid support and removing all protecting groups.
Materials:
-
Controlled-pore glass (CPG) solid support with synthesized oligonucleotide
-
Concentrated ammonium hydroxide (28-30%) or AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)[3]
-
Sterile, nuclease-free water
-
Appropriate vials for collection and heating
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (concentrated ammonium hydroxide or AMA) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Heat the vial according to the recommended conditions (see Table 1 and 2). For standard protections including N4-isobutyryl-dC, heating in concentrated ammonium hydroxide at 55°C for 8-17 hours is common.[6] For faster deprotection, AMA can be used at 65°C for 10 minutes (note: this may require the use of Ac-dC to avoid side reactions).[3][4]
-
After heating, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.
-
Wash the solid support with sterile water and combine the washes with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude oligonucleotide, which can be further purified by methods such as HPLC or gel electrophoresis.[6]
Logical Relationships and Workflows
The following diagram illustrates the overall workflow from the protected nucleoside to the final deprotected oligonucleotide.
References
Methodological & Application
Application Notes and Protocols for IBU-DC Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The following sections offer guidance on recommended coupling times, experimental procedures, and factors influencing synthesis efficiency to ensure the successful incorporation of this modified nucleoside into synthetic oligonucleotides for research, diagnostic, and therapeutic applications.
Introduction to IBU-DC Phosphoramidite
This compound is a protected derivative of deoxycytidine commonly used in chemical oligonucleotide synthesis. The isobutyryl (iBu) protecting group on the exocyclic amine of cytosine is labile under standard deprotection conditions, typically involving ammonium (B1175870) hydroxide (B78521). This protecting group prevents unwanted side reactions at the N4 position during the synthesis cycle. The efficiency of coupling this compound to the growing oligonucleotide chain is critical for the overall yield and purity of the final product.
Recommended Coupling Times
The optimal coupling time for this compound can vary depending on the synthesizer, reagents, and the specific sequence being synthesized. While standard unmodified phosphoramidites typically require short coupling times (e.g., 30 seconds), modified phosphoramidites may necessitate longer reaction times to achieve high coupling efficiencies.[1] Factors such as steric hindrance of the phosphoramidite and the accessibility of the 5'-hydroxyl group on the solid support-bound oligonucleotide can influence the required coupling duration.[2]
For routine synthesis, a longer coupling time than that used for standard dA, dG, and dT phosphoramidites is advisable for IBU-DC. If coupling efficiency is a concern, it is often beneficial to double the coupling time.[2]
Table 1: Summary of Recommended Coupling Times for Phosphoramidites
| Phosphoramidite Type | General Recommended Coupling Time | Notes |
| Standard Unmodified (dA, dG, dT) | 30 seconds | This is a typical starting point for most synthesizers. |
| This compound | 2 - 5 minutes | A longer time is recommended to ensure high coupling efficiency. |
| Other Modified Phosphoramidites | 5 - 15 minutes | Sterically hindered or electronically modified phosphoramidites often require significantly longer coupling times.[2] |
It is highly recommended to perform a trial synthesis of a short, test oligonucleotide containing IBU-DC to optimize the coupling time for your specific instrumentation and reagents.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle
The following protocol outlines the key steps in a standard phosphoramidite synthesis cycle for incorporating IBU-DC. This cycle is repeated for each nucleotide addition.
Reagents and Materials
-
This compound solution (typically 0.05 M to 0.1 M in anhydrous acetonitrile)[2]
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724) for washing steps
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[3]
Step 1: Deblocking (Detritylation) The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acidic deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The support is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
Step 2: Coupling The this compound and an activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.
Step 3: Capping To prevent the elongation of sequences that failed to couple in the previous step (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is achieved by treating the support with the capping solutions. This step is crucial for minimizing the formation of deletion mutations in the final product.[4][5]
Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically containing iodine. This step stabilizes the growing oligonucleotide chain for the subsequent synthesis cycles.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases (including the isobutyryl group from cytosine) and the phosphate backbone are removed.
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This single step cleaves the oligonucleotide from the CPG support and removes the acyl protecting groups from the bases (benzoyl for dA and dC, isobutyryl for dG and dC).[6]
-
Purification: The resulting crude oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from shorter failure sequences.
Visualizing the Workflow
The following diagrams illustrate the key processes in oligonucleotide synthesis.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: The phosphoramidite coupling reaction mechanism.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Deprotection of Oligonucleotides Synthesized with IBU-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient and reliable deprotection of synthetic oligonucleotides containing N4-isobutyryl-2'-deoxycytidine (IBU-dC). The selection of an appropriate deprotection strategy is critical to ensure the integrity of the final oligonucleotide product, especially when sensitive modifications or labels are present. These guidelines cover standard, rapid, and mild deprotection procedures to accommodate a variety of experimental needs.
Introduction to IBU-dC Deprotection
Oligonucleotide synthesis involves the sequential addition of phosphoramidite (B1245037) monomers to a growing chain on a solid support. Each monomer contains protecting groups on the nucleobase, the phosphate (B84403) group, and the 5'-hydroxyl group to prevent unwanted side reactions. Following synthesis, these protecting groups must be removed in a process called deprotection.
The isobutyryl (iBu) group protecting the exocyclic amine of deoxycytidine is a commonly used protecting group. Its removal is a key step in obtaining the final, functional oligonucleotide. The overall deprotection strategy is not solely dictated by the IBU-dC amidite but is a combinatorial outcome of all protecting groups used for the other bases (e.g., dA, dG, and dT) and any modifications present in the sequence.[1][2]
Deprotection is a multi-step process that typically includes:
-
Cleavage: Release of the oligonucleotide from the solid support.[3][4]
-
Phosphate Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.[3][4]
-
Base Deprotection: Removal of the protecting groups from the nucleobases (e.g., iBu from dC, Bz from dA, iBu from dG).[3][4]
These steps can be performed sequentially or concurrently depending on the chosen protocol.[1]
Deprotection Protocols and Conditions
The choice of deprotection conditions depends on the overall composition of the oligonucleotide, including the presence of other base-labile modifications. Below are summarized protocols for different requirements.
Summary of Deprotection Conditions
| Protocol | Reagent | Temperature | Duration | Recommended For | Key Considerations |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 16 hours | Oligonucleotides with standard protecting groups (Bz-dA, iBu-dG, IBU-dC).[1][5] | A traditional and robust method. Ensure fresh ammonium hydroxide is used.[6] |
| Rapid Deprotection | Concentrated Ammonium Hydroxide | 60°C | 20 - 60 minutes | Oligonucleotides up to 50 bases. For longer oligos, extend incubation to 30-60 minutes.[5] | Faster than the standard protocol but still requires elevated temperatures. |
| Mild Deprotection | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | Oligonucleotides with moderately sensitive modifications. | Slower but gentler than heat-based methods. |
| Ultra-Fast Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 5 - 10 minutes | High-throughput applications and unmodified oligonucleotides. | Requires the use of Acetyl-dC (Ac-dC) instead of IBU-dC or Bz-dC to prevent base modification. [4][7] Not suitable for many sensitive dyes.[8] |
| Ultra-Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Oligonucleotides with very sensitive labels or modifications. | Requires the use of Ultra-Mild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[2][7] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard protecting groups, including IBU-dC.
Materials:
-
Oligonucleotide synthesized on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL).
-
Securely cap the vial to prevent ammonia (B1221849) leakage.
-
Incubate the vial at 55°C for 16 hours.[5]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water or a suitable buffer and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The dried pellet can be resuspended in water or buffer for quantification and purification.
Protocol 2: Rapid Deprotection with Ammonium Hydroxide
This protocol offers a faster alternative to the standard procedure for routine oligonucleotides.
Materials:
-
Oligonucleotide synthesized on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Tightly seal the vial.
-
Incubate at 60°C for 20-60 minutes. For oligonucleotides longer than 50 bases, extend the incubation time to 30-60 minutes.[5]
-
Cool the vial to room temperature.
-
In a fume hood, transfer the supernatant to a new tube.
-
Wash the support with a small amount of water and pool the liquid.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide for further processing.
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of oligonucleotides synthesized with IBU-dC phosphoramidite.
Caption: General workflow for oligonucleotide deprotection and processing.
Signaling Pathway of Deprotection Chemistry
While not a biological signaling pathway, the chemical transformations during deprotection can be visualized as a reaction pathway. The following diagram illustrates the key chemical steps.
Caption: Chemical steps in oligonucleotide deprotection.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: A Mild Deprotection Strategy for IBU-DC Phosphoramidite with Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides labeled with sensitive fluorescent dyes is a cornerstone of modern molecular biology and diagnostics. These labeled oligonucleotides are instrumental in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and cellular imaging. The isobutyryl-protected deoxycytidine (IBU-DC) phosphoramidite (B1245037) is a commonly used building block in oligonucleotide synthesis. However, the standard deprotection protocols, which involve harsh alkaline conditions to remove the protecting groups from the nucleobases, can often lead to the degradation of sensitive fluorescent dyes attached to the oligonucleotide.
This application note provides a detailed overview of a mild deprotection strategy for oligonucleotides synthesized using IBU-DC phosphoramidite and containing sensitive dyes. We will explore various mild deprotection reagents and conditions, present comparative data to guide the selection of the optimal protocol, and provide detailed experimental procedures.
The Challenge of Deprotecting Oligonucleotides with Sensitive Dyes
Standard deprotection procedures typically involve heating the oligonucleotide in concentrated ammonium (B1175870) hydroxide (B78521). While effective at removing the protecting groups from the nucleobases, these conditions can be detrimental to many fluorescent dyes, leading to a significant loss of fluorescence or complete degradation of the dye molecule. Dyes such as cyanines (Cy3, Cy5) and rhodamines (TAMRA) are particularly susceptible to degradation under harsh basic conditions.[1][2] This degradation can result in failed experiments, reduced sensitivity of assays, and inaccurate quantification.
To overcome this challenge, "UltraMILD" phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) were developed to allow for gentler deprotection conditions.[3][4] While the use of these alternative phosphoramidites is a valid approach, this application note will focus on strategies that are compatible with the more traditional and cost-effective this compound, enabling researchers to successfully deprotect their dye-labeled oligonucleotides without compromising the integrity of the sensitive reporters.
Mild Deprotection Strategies
Several mild deprotection methods have been developed to preserve the integrity of sensitive dyes. The choice of the appropriate method depends on the specific dye, the sequence of the oligonucleotide, and the available laboratory reagents. Below are some of the most effective mild deprotection strategies.
Potassium Carbonate in Methanol (B129727)
Deprotection using a solution of potassium carbonate in methanol is a very mild method suitable for highly sensitive dyes.[3][4] This method is particularly recommended when using "UltraMILD" capping reagents.
Ammonium Hydroxide at Room Temperature
Incubating the oligonucleotide in concentrated ammonium hydroxide at room temperature for an extended period is a milder alternative to the standard high-temperature protocol. This method is effective for a range of dyes that can withstand prolonged exposure to ammonia (B1221849) at ambient temperatures.
Ammonium Hydroxide / Methylamine (B109427) (AMA)
A mixture of ammonium hydroxide and methylamine (AMA) allows for rapid deprotection at elevated temperatures, often in as little as 10 minutes.[1][3] It is crucial to use Ac-dC instead of Bz-dC with AMA to prevent side reactions.[1] While efficient, the compatibility of AMA with all sensitive dyes should be carefully considered. For some dyes like FAM, a pre-treatment with ammonium hydroxide before the addition of methylamine is recommended to prevent degradation.[1]
tert-Butylamine/Methanol/Water
A mixture of tert-butylamine, methanol, and water provides another effective mild deprotection solution, particularly for dyes like TAMRA.[3]
Comparative Data of Mild Deprotection Strategies
The selection of a deprotection method is critical for maximizing the yield of intact, fluorescently labeled oligonucleotides. The following tables summarize the recommended deprotection conditions for various sensitive dyes.
Table 1: Recommended Mild Deprotection Conditions for Common Sensitive Dyes
| Dye | Deprotection Method | Reagent | Conditions | Reference |
| FAM | Two-step AMA | 1. 30% NH₄OH2. 40% Methylamine | 1. Room Temp, 30 min2. 65°C, 10 min | [1] |
| Cy3 | Mild Ammonia or K₂CO₃/MeOH | 30% NH₄OH or 0.05M K₂CO₃ in MeOH | Room Temp, 17 hrs or Room Temp, 4 hrs | [5] |
| Cy5 | Mild Ammonia or K₂CO₃/MeOH | 30% NH₄OH or 0.05M K₂CO₃ in MeOH | Room Temp, 17 hrs or Room Temp, 4 hrs | [5][6] |
| TAMRA | t-Butylamine/MeOH/H₂O | t-Butylamine/Methanol/Water (1:1:2) | 55°C, overnight | [3][4] |
| HEX | Mild Ammonia | 30% NH₄OH | Room Temp, 17 hrs | [5] |
| JOE | Mild Ammonia | 30% NH₄OH | Room Temp, 17 hrs | [5] |
Table 2: Compatibility of Deprotection Methods with Different Protecting Groups
| Deprotection Method | Compatible dC Protecting Group | Compatible dG Protecting Group | Notes | Reference |
| K₂CO₃ in Methanol | Ac-dC | iPr-Pac-dG | Requires UltraMILD phosphoramidites and capping reagents for efficient deprotection. | [3][4] |
| NH₄OH (Room Temp) | Bz-dC, Ac-dC | iBu-dG, dmf-dG | Longer deprotection times are required. | [5] |
| AMA | Ac-dC | iBu-dG, Ac-dG, dmf-dG | Fast deprotection, but Ac-dC is essential to prevent side reactions. | [1][3] |
| t-Butylamine/MeOH/H₂O | Bz-dC, Ac-dC | dmf-dG | Particularly suitable for TAMRA-labeled oligonucleotides. | [3] |
Experimental Protocols
The following are detailed protocols for the mild deprotection of oligonucleotides synthesized with this compound and labeled with sensitive dyes.
Protocol 1: Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for highly sensitive dyes and requires the use of UltraMILD phosphoramidites and capping reagents.
-
Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of the 0.05 M K₂CO₃ in methanol solution to the tube.
-
Incubate the tube at room temperature for 4 hours with gentle agitation.
-
-
Oligonucleotide Recovery:
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of methanol and combine the supernatant with the previously collected solution.
-
Dry the combined solution using a vacuum concentrator.
-
-
Desalting: Resuspend the dried oligonucleotide in sterile water and desalt using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).
Protocol 2: Deprotection with Ammonium Hydroxide at Room Temperature
This protocol is a milder alternative to standard ammonium hydroxide deprotection.
-
Cleavage and Deprotection:
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%) to the tube.
-
Incubate the tube at room temperature for 16-24 hours.
-
-
Oligonucleotide Recovery:
-
Follow steps 3 and 4 from Protocol 1.
-
Protocol 3: Deprotection with AMA
This is a rapid deprotection protocol. Ensure that Ac-dC was used during synthesis.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection:
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Add 1 mL of the AMA solution to the tube.
-
Incubate the tube at 65°C for 10-15 minutes.
-
-
Oligonucleotide Recovery:
-
Follow steps 3 and 4 from Protocol 1.
-
Visualizing the Workflow and Application
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mild deprotection of a dye-labeled oligonucleotide.
Signaling Pathway: FRET-based Monitoring of Molecular Encounters
Fluorescently labeled oligonucleotides are powerful tools for studying dynamic biological processes. For instance, FRET probes can be designed to monitor molecular encounters on live cell membranes.[7] The following diagram illustrates the principle of a DNA-based FRET probe for detecting such events.
In this system, a DNA probe (W) labeled with a fluorophore is anchored to the cell membrane (S2) and its fluorescence is initially "on". A blocker strand (B) keeps it in this state. Upon introduction of an initiator strand (I), a strand displacement reaction releases the probe, which can then translocate and hybridize to a second anchor site (S1) carrying a quencher. This proximity results in FRET and a decrease in the fluorescence signal, indicating a molecular encounter event.[7]
Conclusion
The successful synthesis of high-quality, dye-labeled oligonucleotides is critically dependent on the final deprotection step. By employing a mild deprotection strategy, researchers can significantly improve the yield and performance of their fluorescent probes, even when using standard this compound. The choice of the deprotection method should be carefully considered based on the sensitivity of the dye and the protecting groups used in the synthesis. The protocols and comparative data provided in this application note serve as a valuable resource for optimizing the deprotection of oligonucleotides labeled with sensitive dyes, thereby enabling more reliable and sensitive results in a wide range of molecular biology applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. DNA probe for monitoring dynamic and transient molecular encounters on live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Rapid Deprotection of IBU-DC Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides are powerful tools in research and therapeutics, acting as antisense agents, siRNAs, and aptamers to modulate gene expression. The synthesis of these molecules involves the use of protecting groups on the nucleobases to prevent side reactions. The N4-isobutyryl group on 2'-deoxycytidine (B1670253) (iBu-dC) is a commonly used protecting group. Efficient and rapid removal of these protecting groups after synthesis is crucial for obtaining high-purity, active oligonucleotides. This application note provides a detailed protocol for the rapid deprotection of oligonucleotides containing iBu-dC, along with comparative data for different deprotection methods.
Data Presentation
The choice of deprotection strategy depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications. Below is a summary of common deprotection conditions for oligonucleotides containing iBu-dC.
Table 1: Comparison of Deprotection Reagents and Conditions for iBu-dC Oligonucleotides
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 16 hours | Mild conditions, suitable for some sensitive dyes. |
| Concentrated Ammonium Hydroxide | 55 | 16 hours | Standard conditions for routine oligonucleotides.[1] |
| Concentrated Ammonium Hydroxide | 60 | 20 - 60 minutes | Rapid deprotection, ideal for high-throughput applications.[1] |
| Ammonium Hydroxide / Methylamine (B109427) (AMA) (1:1 v/v) | 65 | 5 - 10 minutes | "UltraFAST" deprotection; requires Ac-dC to prevent side reactions.[2][3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMILD" conditions, for very sensitive modifications.[3] |
| Tert-Butylamine/Water (1:3 v/v) | 60 | 6 hours | Alternative for certain sensitive dyes.[2] |
Table 2: Recommended Rapid Deprotection Protocols for iBu-dC Containing Oligonucleotides
| Protocol Name | Reagent | Temperature (°C) | Time (minutes) |
| Rapid Ammonia (B1221849) | Concentrated Ammonium Hydroxide | 60 | 30 - 60 |
| UltraFAST AMA | Ammonium Hydroxide / Methylamine (1:1) | 65 | 5 |
Experimental Protocols
Materials
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine solution
-
Anhydrous Acetonitrile
-
Microcentrifuge tubes
-
Heating block or oven
-
SpeedVac or lyophilizer
Protocol 1: Rapid Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides containing iBu-dC where rapid deprotection is desired.
-
Cleavage from Support:
-
Place the synthesis column containing the oligonucleotide in a suitable holder.
-
Pass 1 mL of concentrated ammonium hydroxide through the column and collect the solution in a 2 mL microcentrifuge tube.
-
Incubate the sealed tube at room temperature for 1 hour to ensure complete cleavage from the solid support.
-
-
Deprotection:
-
After cleavage, securely cap the tube.
-
Place the tube in a heating block or oven pre-heated to 60°C.
-
Incubate for 30-60 minutes. For oligonucleotides longer than 50 bases, extend the incubation time to 60 minutes.[1]
-
-
Drying:
-
After incubation, cool the tube to room temperature.
-
Carefully uncap the tube in a fume hood.
-
Evaporate the ammonia solution to dryness using a SpeedVac or by lyophilization.
-
-
Resuspension:
-
Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
Quantify the oligonucleotide using UV spectrophotometry at 260 nm.
-
Protocol 2: UltraFAST Deprotection with AMA
This protocol is the fastest method but requires the use of acetyl-protected deoxycytidine (Ac-dC) in the synthesis to avoid potential side reactions with iBu-dC.
-
AMA Reagent Preparation:
-
In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine solution. This mixture is referred to as AMA. Prepare this solution fresh before use.
-
-
Cleavage and Deprotection:
-
Drying:
-
Cool the tube to room temperature.
-
Uncap the tube in a fume hood and evaporate the AMA solution to dryness using a SpeedVac or lyophilizer.
-
-
Resuspension:
-
Resuspend the oligonucleotide pellet in a suitable buffer and quantify as described in Protocol 1.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for oligonucleotide deprotection.
Signaling Pathway: Antisense Oligonucleotide Targeting of Bcl-2
Oligonucleotides are frequently used to target specific mRNAs in disease-related pathways. For example, antisense oligonucleotides have been designed to target the mRNA of Bcl-2, a key anti-apoptotic protein often overexpressed in cancer. By downregulating Bcl-2, these oligonucleotides can sensitize cancer cells to apoptosis.
Caption: Antisense-mediated inhibition of the Bcl-2 pathway.
References
- 1. Effect of Antisense Oligonucleotides Directed Against BCL-2 on Immunotherapy Markers PD-1, PD-L1 and CDK-12 IN LNCaP Cells - A Human Derived Prostate Cancer Line Likely Susceptible to Immunotherapy is Altered by Treatment [scivisionpub.com]
- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Long Oligonucleotides Using IBU-DC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long oligonucleotides (>100 bases) is a critical enabling technology for a wide range of applications, including gene synthesis, CRISPR-Cas9 guide RNA production, and the development of nucleic acid-based therapeutics. A key challenge in the synthesis of these long molecules is maintaining high coupling efficiency at each step to ensure a high yield of the full-length product. The choice of phosphoramidite (B1245037) building blocks, including the protecting groups on the nucleobases, plays a crucial role in the success of long oligonucleotide synthesis.
This document provides detailed application notes and protocols for the use of 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite (IBU-DC phosphoramidite) for the synthesis of long oligonucleotides. The isobutyryl (iBu) protecting group offers specific advantages and requires particular considerations during the synthesis and deprotection steps.
Data Presentation
The successful synthesis of long oligonucleotides is highly dependent on the average coupling efficiency. Even small decreases in efficiency per cycle lead to a dramatic reduction in the final yield of the full-length oligonucleotide. The following table illustrates the theoretical yield of full-length product for oligonucleotides of increasing length at different average coupling efficiencies.
| Oligonucleotide Length | Average Coupling Efficiency 98.0% | Average Coupling Efficiency 99.0% | Average Coupling Efficiency 99.5% |
| 20mer | 68% | 83% | 91% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
| 150mer | 5% | 22% | 47% |
| 200mer | 2% | 13% | 37% |
This table highlights the critical importance of maximizing coupling efficiency for the synthesis of long oligonucleotides.
While direct comparative data for IBU-DC in long oligonucleotide synthesis is not extensively published, the isobutyryl protecting group is considered a "classic" protecting group.[1] Its performance is generally robust, though it may require longer deprotection times compared to more labile protecting groups like acetyl (Ac). The choice between different protecting groups often involves a trade-off between stability during synthesis and the harshness of deprotection conditions.
Experimental Protocols
I. Reagent Preparation
-
Phosphoramidite Solution: Dissolve the this compound and other phosphoramidites (e.g., Bz-dA, iBu-dG, dT) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. To ensure anhydrous conditions, use a syringe to transfer the solvent to the phosphoramidite vial under an inert atmosphere (e.g., argon).[2]
-
Activator Solution: Prepare a 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile. DCI is a recommended activator for long oligonucleotide synthesis as it is less acidic than tetrazole, which can help to minimize depurination.[3]
-
Capping Solutions:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping B: 1-methylimidazole (B24206) in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). DCA is preferred over trichloroacetic acid (TCA) for long oligonucleotide synthesis to minimize depurination.[4]
II. Automated Oligonucleotide Synthesis Cycle
The following is a generalized protocol for an automated DNA synthesizer. The specific timings and volumes may need to be optimized for your particular instrument.
-
Detritylation (Deblocking):
-
Remove the 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside by treating with the deblocking solution.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Deliver the this compound solution and the activator solution simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed for an appropriate time (typically 30-120 seconds, but may require optimization).
-
-
Capping:
-
Block any unreacted 5'-hydroxyl groups by treating with Capping A and Capping B solutions. This prevents the formation of deletion mutants.
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.
-
Wash the support with anhydrous acetonitrile.
-
-
Repeat: Repeat the cycle for each subsequent nucleotide addition.
III. Cleavage and Deprotection
The isobutyryl protecting group on cytosine is more robust than some other protecting groups and requires specific deprotection conditions to ensure its complete removal.
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Seal the vial tightly and heat at 55°C for 8-16 hours. For longer oligonucleotides, the longer incubation time is recommended.
-
Cool the vial to room temperature and transfer the solution to a new tube.
-
Evaporate the ammonia (B1221849) to dryness.
Alternative Deprotection (AMA - for faster deprotection, but with caution):
AMA is a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine. While AMA can significantly reduce deprotection times, it is important to note that for oligonucleotides containing Bz-dC, transamidation can occur.[1] If using a mix of protecting groups, ensure compatibility. For oligonucleotides synthesized with iBu-dG and IBU-DC, AMA can be used.
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution.
-
Incubate at 65°C for 10-20 minutes.
-
Cool the vial and evaporate the solution to dryness.
IV. Purification
For long oligonucleotides, purification is essential to remove truncated sequences and other impurities. Polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are common methods.
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for long oligonucleotide synthesis.
Conclusion
The use of this compound is a well-established method for the synthesis of oligonucleotides. For long oligonucleotides, meticulous attention to anhydrous conditions, the choice of a suitable activator like DCI, and optimized deprotection conditions are paramount to achieving a high yield of the desired full-length product. While requiring specific deprotection protocols, the stability of the isobutyryl protecting group can be advantageous in minimizing side reactions during a lengthy synthesis. The protocols and data presented here provide a comprehensive guide for researchers embarking on the synthesis of long oligonucleotides using this compound.
References
Application Notes and Protocols for the Incorporation of IBU-DC Phosphoramidite in Modified Oligonucleotide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into oligonucleotide backbones is a cornerstone of modern therapeutic and diagnostic development. These modifications can enhance the pharmacological properties of oligonucleotides, including their stability against nuclease degradation, binding affinity to target sequences, and overall therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite (B1245037) in the synthesis of modified oligonucleotides. IBU-DC is a modified deoxycytidine phosphoramidite that can be incorporated into synthetic oligonucleotides to potentially enhance their stability and binding characteristics. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage this modification in their work.
Data Presentation
Table 1: Theoretical and Observed Properties of IBU-DC Phosphoramidite
| Property | Value | Reference |
| Molecular Formula | C43H54N5O8P | |
| Molecular Weight | 799.89 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. |
Experimental Protocols
I. Solid-Phase Oligonucleotide Synthesis using this compound
This protocol outlines the standard procedure for incorporating this compound into an oligonucleotide sequence using an automated solid-phase synthesizer. The phosphoramidite method is a cyclical process involving deblocking, coupling, capping, and oxidation.[1]
Materials:
-
This compound
-
Standard DNA phosphoramidites (A, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF)
-
Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Ensure all reagents and phosphoramidites are anhydrous and properly installed on the synthesizer. Program the desired oligonucleotide sequence, specifying the position(s) for IBU-DC incorporation.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The this compound (or standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes ("DMT-on").
II. Cleavage and Deprotection of IBU-DC Containing Oligonucleotides
The isobutyryl protecting group on the cytidine (B196190) base is removed during the final cleavage and deprotection step.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
Cleavage from Support: The solid support with the synthesized oligonucleotide is transferred to a sealed vial. Concentrated ammonium hydroxide or AMA is added to the vial to cleave the oligonucleotide from the support.
-
Base Deprotection: The vial is heated to a specified temperature for a defined period to remove the protecting groups from the nucleobases, including the isobutyryl group from the modified cytidine. Typical conditions for standard iBu-dG deprotection with ammonium hydroxide are 16 hours at 55°C or 8 hours at 65°C.[3] Milder conditions or alternative reagents may be necessary for oligonucleotides containing sensitive modifications.
-
Evaporation: After deprotection, the solution is cooled, and the ammonia (B1221849) or AMA is removed by evaporation under vacuum.
III. Purification of IBU-DC Modified Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to separate the full-length product from shorter failure sequences.
Materials:
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: The crude, deprotected oligonucleotide is dissolved in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Post-Purification Processing:
-
If purified with the DMT group on, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).
-
The purified oligonucleotide is desalted using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
IV. Analysis of IBU-DC Modified Oligonucleotides by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized oligonucleotide by verifying its molecular weight.
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Appropriate solvents for sample preparation (e.g., water, acetonitrile)
Procedure:
-
Sample Preparation: A small aliquot of the purified oligonucleotide is dissolved in a solvent compatible with ESI-MS.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.
-
Data Interpretation: The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide. This observed molecular weight is then compared to the theoretical molecular weight calculated from the sequence, including the mass of the IBU-DC modification. Incomplete removal of the isobutyryl group (an addition of 70 Da) can be detected.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Substrate specificity and kinetics of degradation of antisense oligonucleotides by a 3' exonuclease in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
Application Notes and Protocols for Oligonucleotides Synthesized Using IBU-DC Phosphoramidite in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity and efficiency of the Polymerase Chain Reaction (PCR) are critically dependent on the quality of the oligonucleotide primers. The synthesis of these primers, typically achieved through phosphoramidite (B1245037) chemistry, involves the use of protecting groups on the nucleobases to prevent unwanted side reactions. The choice of these protecting groups can influence the final purity of the oligonucleotide and its subsequent performance in applications such as PCR.
This document provides detailed application notes and protocols for the use of oligonucleotides synthesized with 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (IBU-DC Phosphoramidite) in PCR. The isobutyryl (iBu) group is a commonly used protecting group for deoxycytidine. Understanding its characteristics is essential for optimizing oligonucleotide synthesis, deprotection, and subsequent PCR applications.
While direct quantitative comparisons of PCR performance between oligonucleotides synthesized with IBU-DC and other deoxycytidine phosphoramidites (e.g., with benzoyl or acetyl protecting groups) are not extensively available in peer-reviewed literature, this guide provides a framework for researchers to conduct such evaluations and offers best practices for the use of IBU-DC synthesized oligonucleotides.
This compound: Properties and Rationale for Use
This compound is a standard reagent used in automated oligonucleotide synthesis. The isobutyryl protecting group on the exocyclic amine of deoxycytidine offers a balance of stability during synthesis and relative ease of removal during deprotection.
Key Properties:
-
Stability: The iBu group is stable to the acidic conditions of the detritylation step and the reagents used during the coupling, capping, and oxidation steps of the synthesis cycle.
-
Deprotection: The iBu group is typically removed under basic conditions, most commonly with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures. It is considered more labile than the benzoyl (Bz) protecting group, which can be advantageous in the synthesis of oligonucleotides containing sensitive modifications that may be degraded by harsh deprotection conditions.
The choice of IBU-DC over other protected dC phosphoramidites can be influenced by the desired deprotection scheme and the presence of other sensitive moieties on the oligonucleotide.
Data Presentation: A Framework for Comparative Analysis
As robust, publicly available datasets directly comparing the PCR performance of oligonucleotides synthesized with IBU-DC versus other dC phosphoramidites are limited, we present the following tables as a template for researchers to generate and present their own comparative data. These tables are designed to facilitate a systematic evaluation of primer performance in quantitative PCR (qPCR).
Table 1: Comparison of qPCR Performance Metrics for Primers Synthesized with Different dC Protecting Groups
| Primer Set | dC Protecting Group | PCR Efficiency (%) | R² of Standard Curve | Ct Value (at 10⁵ copies) | Melt Curve Peak (°C) |
| Gene X - Fwd/Rev | IBU-dC | Enter Data | Enter Data | Enter Data | Enter Data |
| Gene X - Fwd/Rev | Bz-dC | Enter Data | Enter Data | Enter Data | Enter Data |
| Gene X - Fwd/Rev | Ac-dC | Enter Data | Enter Data | Enter Data | Enter Data |
| Gene Y - Fwd/Rev | IBU-dC | Enter Data | Enter Data | Enter Data | Enter Data |
| Gene Y - Fwd/Rev | Bz-dC | Enter Data | Enter Data | Enter Data | Enter Data |
| Gene Y - Fwd/Rev | Ac-dC | Enter Data | Enter Data | Enter Data | Enter Data |
Instructions for Table 1: Perform qPCR using primers synthesized with the different dC protecting groups. Generate a standard curve for each primer set to determine PCR efficiency and R² value. Record the Ct value for a specific template concentration and the peak temperature from the melt curve analysis to assess specificity.
Table 2: Assessment of PCR Specificity and Yield
| Primer Set | dC Protecting Group | Presence of Primer-Dimers | Presence of Non-Specific Products | Relative Yield (Endpoint PCR) |
| Gene X - Fwd/Rev | IBU-dC | Yes/No | Yes/No | High/Medium/Low |
| Gene X - Fwd/Rev | Bz-dC | Yes/No | Yes/No | High/Medium/Low |
| Gene X - Fwd/Rev | Ac-dC | Yes/No | Yes/No | High/Medium/Low |
| Gene Y - Fwd/Rev | IBU-dC | Yes/No | Yes/No | High/Medium/Low |
| Gene Y - Fwd/Rev | Bz-dC | Yes/No | Yes/No | High/Medium/Low |
| Gene Y - Fwd/Rev | Ac-dC | Yes/No | Yes/No | High/Medium/Low |
Instructions for Table 2: Analyze PCR products by agarose (B213101) gel electrophoresis. Note the presence or absence of primer-dimers and other non-specific bands. For endpoint PCR, visually assess the relative band intensity to estimate the product yield.
Experimental Protocols
I. Oligonucleotide Synthesis and Deprotection
The following is a generalized workflow for the synthesis and deprotection of oligonucleotides using this compound. Specific parameters may need to be optimized based on the synthesizer and other reagents used.
Caption: Workflow for oligonucleotide synthesis and deprotection.
Protocol for Deprotection of Oligonucleotides Synthesized with this compound:
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with a small volume of nuclease-free water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer.
Mild Deprotection (for sensitive modifications):
For oligonucleotides containing base-labile modifications, a milder deprotection strategy may be required.
-
Cleave the oligonucleotide from the support using concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Transfer the ammonium hydroxide solution to a clean vial.
-
Heat the solution at a lower temperature (e.g., 40°C) for an extended period (e.g., 24 hours) or use alternative deprotection reagents such as a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature. Note: Always consult the deprotection recommendations for any specific modifications present on the oligonucleotide.
II. General Protocol for PCR using IBU-DC Synthesized Primers
The following is a general protocol for a standard PCR. Optimization of cycling conditions and component concentrations is recommended for each new primer-template system.
Caption: General workflow for a Polymerase Chain Reaction.
PCR Reaction Components (for a 25 µL reaction):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTPs (10 mM each) | 200 µM | 0.5 µL |
| MgCl₂ (50 mM) | 1.5-2.5 mM | 0.75-1.25 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 0.5-1.25 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 0.5-1.25 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| DNA Template | 1-100 ng | Variable |
| Nuclease-free Water | - | to 25 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 25-35 |
| Annealing | 55-65°C* | 15-30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
*The annealing temperature should be optimized for each primer set, typically starting at 3-5°C below the calculated melting temperature (Tm) of the primers.
III. Troubleshooting PCR with IBU-DC Synthesized Primers
Problems in PCR are generally not specific to the type of protecting group used during synthesis, provided the oligonucleotide is of high purity. However, incomplete deprotection could potentially lead to issues.
Caption: PCR troubleshooting logical relationships.
Specific Considerations for IBU-DC Synthesized Oligonucleotides:
-
Incomplete Deprotection: If the isobutyryl group is not completely removed, it can interfere with proper Watson-Crick base pairing between the primer and the template. This could lead to reduced PCR efficiency or complete failure of the reaction.
-
Solution: Ensure that the deprotection conditions (time, temperature, and reagent concentration) are sufficient for complete removal of the iBu group. If problems persist, consider analyzing the purified oligonucleotide by mass spectrometry to confirm its molecular weight.
-
-
Primer Purity: As with any oligonucleotide, the purity of the final product is paramount for successful PCR. Impurities from the synthesis and deprotection steps can inhibit the polymerase.
-
Solution: Purify the oligonucleotide after deprotection using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Conclusion
Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides using IBU-DC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA molecule through Watson-Crick base pairing and modulate its function. This targeted approach to gene silencing has established ASOs as a powerful tool in both basic research and as a therapeutic modality for a variety of diseases. The chemical synthesis of these molecules is a critical process that dictates the purity, yield, and ultimately the efficacy of the final product.
The phosphoramidite (B1245037) method is the gold standard for solid-phase oligonucleotide synthesis. A key aspect of this methodology is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during the synthesis cycle. The choice of these protecting groups is crucial as it influences not only the coupling efficiency but also the conditions required for the final deprotection step.
This document provides detailed application notes and protocols for the synthesis of antisense oligonucleotides utilizing 5'-O-Dimethoxytrityl-N4-isobutyryl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (IBU-DC Phosphoramidite). The isobutyryl (iBu) protecting group for deoxycytidine offers specific advantages in the context of certain deprotection strategies, which will be elaborated upon in the following sections.
Principle of Solid-Phase Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition:
-
Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain, which is bound to a solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The reaction of the free 5'-hydroxyl group with a phosphoramidite monomer, such as this compound, which has been activated by a weak acid like tetrazole or a derivative. This step forms a phosphite (B83602) triester linkage.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences in subsequent cycles.
-
Oxidation: The conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed in the deprotection step.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Antisense Oligonucleotides
This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer using this compound. Reagent volumes and times may need to be optimized based on the specific synthesizer and the scale of the synthesis.
Materials and Reagents:
-
This compound
-
Other required phosphoramidites (e.g., for dA, dG, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)
-
Activator Solution: 0.45 M Tetrazole or 0.5 M 5-Ethylthiotetrazole (ETT) in Acetonitrile (B52724)
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine
-
Capping Solution B: 1-Methylimidazole in THF
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous Acetonitrile
-
Argon (or Helium) gas supply
Synthesis Cycle Workflow:
Caption: Automated solid-phase synthesis cycle for oligonucleotide elongation.
Procedure:
-
Preparation:
-
Dissolve this compound and other nucleoside phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the appropriate CPG synthesis column for the desired 3'-terminal nucleoside.
-
Ensure all reagent bottles on the synthesizer are filled with fresh solutions and the system is purged with inert gas.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
Initiate the synthesis program, which will automatically perform the following steps for each cycle:
Step Action Reagent(s) Typical Duration 1. Deblocking Removal of the 5'-DMT group. 3% TCA or DCA in DCM 60-120 seconds 2. Coupling Addition of the next phosphoramidite. This compound (or other) + Activator 30-180 seconds 3. Capping Acetylation of unreacted 5'-hydroxyls. Capping A + Capping B 30-60 seconds 4. Oxidation Conversion of P(III) to P(V). Iodine Solution 30-60 seconds -
-
Post-Synthesis:
-
Upon completion of the final cycle, the synthesizer can be programmed to leave the terminal 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).
-
The synthesis column containing the solid support with the attached, fully protected oligonucleotide is then removed from the synthesizer.
-
Protocol 2: Cleavage and Deprotection
The choice of deprotection method is critical and depends on the other protecting groups present in the oligonucleotide and any modifications. IBU-DC is compatible with standard ammonium (B1175870) hydroxide (B78521) deprotection as well as faster methods like AMA.
Method A: Standard Deprotection with Ammonium Hydroxide
This method is suitable for oligonucleotides synthesized with standard protecting groups, including iBu-dG.
Materials:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap, pressure-resistant vial
Procedure:
-
Transfer the CPG solid support from the synthesis column to a pressure-resistant vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours.
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer for quantification and purification.
Method B: Ultra-Fast Deprotection with AMA
This method significantly reduces deprotection time but requires the use of Ac-dC instead of Bz-dC to avoid base modification. IBU-DC is compatible with this procedure.[1][2][3]
Materials:
-
AMA solution: 1:1 mixture (v/v) of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
Screw-cap, pressure-resistant vial.
Procedure:
-
Transfer the CPG solid support to a pressure-resistant vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10 minutes.[3]
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial and process the sample as described in steps 6-9 of Method A.
Deprotection Conditions Comparison:
| Protecting Group Combination | Deprotection Reagent | Temperature | Time | Notes |
| Bz-dA, iBu-dC , iBu-dG, T | Ammonium Hydroxide | 55°C | 8-16 hours | Standard, slower method. |
| Bz-dA, Ac-dC, iBu-dG , T | AMA | 65°C | 10 minutes | Ultra-fast method. Ac-dC is required to prevent side reactions. |
| Pac-dA, Ac-dC, iPr-Pac-dG, T | K₂CO₃ in Methanol | Room Temp | 4 hours | Ultra-mild conditions for sensitive modifications. |
Data Presentation
Table 1: Theoretical Yield based on Coupling Efficiency
The overall yield of full-length oligonucleotide is highly dependent on the average coupling efficiency per cycle. Even small differences in efficiency have a significant impact on the final amount of desired product, especially for longer oligonucleotides.
| Oligonucleotide Length (bases) | Theoretical Max. Yield at 98.0% Avg. Coupling Efficiency | Theoretical Max. Yield at 99.0% Avg. Coupling Efficiency | Theoretical Max. Yield at 99.5% Avg. Coupling Efficiency |
| 20-mer | 68% | 83% | 91% |
| 40-mer | 46% | 68% | 82% |
| 60-mer | 31% | 55% | 74% |
| 80-mer | 21% | 45% | 67% |
| 100-mer | 14% | 37% | 61% |
Note: These are theoretical maximum yields of the full-length product before cleavage, deprotection, and purification losses.
Visualization of ASO Mechanism of Action
A primary mechanism by which antisense oligonucleotides induce gene silencing is through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA duplex.
Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.
Conclusion
The use of this compound in the solid-phase synthesis of antisense oligonucleotides provides a reliable and efficient means of producing these important research and therapeutic molecules. The isobutyryl protecting group is robust during the synthesis cycle and is compatible with both standard and accelerated deprotection protocols, offering flexibility to the researcher. By following the detailed protocols and understanding the critical parameters outlined in these application notes, scientists can successfully synthesize high-quality antisense oligonucleotides for their specific applications. Careful attention to anhydrous conditions, reagent quality, and the selection of an appropriate deprotection strategy are paramount to achieving high yields of the desired full-length product.
References
Application Notes and Protocols: IBU-DC Phosphoramidite Compatibility with Different Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality oligonucleotides is paramount for a wide range of applications, from therapeutic agents to diagnostic probes. The choice of solid support and the phosphoramidite (B1245037) chemistry employed are critical factors that dictate the overall yield and purity of the final product. This document provides a detailed examination of the compatibility and performance of N2-isobutyryl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (IBU-DC phosphoramidite) with various solid supports commonly used in oligonucleotide synthesis.
This compound is a key building block for the incorporation of deoxycytidine into synthetic oligonucleotides. The isobutyryl (iBu) protecting group on the exocyclic amine of cytosine offers distinct advantages in terms of stability and deprotection kinetics compared to other protecting groups. The selection of an appropriate solid support—the insoluble matrix upon which the oligonucleotide is synthesized—is crucial for achieving optimal coupling efficiency, minimizing side reactions, and ensuring efficient cleavage and deprotection of the final product.
This application note explores the use of this compound with two primary types of solid supports: Controlled Pore Glass (CPG) and Polystyrene (PS). It provides detailed protocols for oligonucleotide synthesis, cleavage, and deprotection, along with a comparative analysis of the performance of IBU-DC on these supports.
Overview of Solid Supports
The solid support provides the initial surface for oligonucleotide chain elongation. Its physical and chemical properties significantly influence the efficiency of the synthesis process.
-
Controlled Pore Glass (CPG): CPG is a rigid, inorganic support with a defined pore structure. It is known for its mechanical stability and compatibility with a wide range of solvents and reagents used in oligonucleotide synthesis. The pore size of CPG is a critical parameter, with larger pores being necessary for the synthesis of longer oligonucleotides to prevent steric hindrance within the growing chains.
-
Polystyrene (PS): Polystyrene supports are polymer-based resins that offer a more hydrophobic environment for synthesis.[1] They are known for their high loading capacities and can lead to improved coupling efficiencies, particularly under stringent or demanding synthesis conditions.[1] The hydrophobic nature of polystyrene can help to create a more anhydrous environment, which is beneficial for the moisture-sensitive phosphoramidite coupling reaction.[1]
Below is a logical workflow for selecting a solid support for use with this compound based on the desired oligonucleotide characteristics and synthesis scale.
Comparative Performance of this compound
The choice of solid support can impact the coupling efficiency of this compound and the overall quality of the synthesized oligonucleotide. While specific performance can vary based on the synthesizer and other reagents, general trends have been observed.
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Reference |
| Average Coupling Efficiency | 97.1% - 98.5% | 99.0% - 99.5% | [1] |
| Loading Capacity | Lower (typically 20-40 µmol/g) | Higher (up to 350 µmol/g) | [2] |
| Environment | Hydrophilic | Hydrophobic | [1] |
| Mechanical Stability | High | Moderate | |
| Cleavage Time (Standard Succinate Linker) | ~1 hour | ~1 hour | [3] |
| Cleavage Time (Q-Linker) | ~2 minutes | ~2 minutes | [3] |
| Suitability for Long Oligos | Good (with appropriate pore size) | Good |
Note: The data presented is a synthesis of typical values found in the literature and may vary depending on specific experimental conditions. The higher coupling efficiency on polystyrene is often attributed to its hydrophobic nature, which helps to exclude water from the reaction environment.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of oligonucleotides using this compound on both CPG and polystyrene solid supports.
Materials and Reagents
-
This compound
-
Other required phosphoramidites (dA, dG, T)
-
Solid Support (CPG or Polystyrene) pre-loaded with the initial nucleoside
-
Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF)
-
Capping Solution B (N-Methylimidazole/THF)
-
Oxidizer Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide)
Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process. The following diagram illustrates the key steps in each cycle.
Protocol:
-
Column Packing: Pack the appropriate amount of CPG or polystyrene solid support into a synthesis column.
-
Synthesizer Setup: Install the column and reagent bottles on an automated DNA/RNA synthesizer.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence and synthesis cycle parameters.
-
Deblocking: Treat the solid support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the initial nucleoside.
-
Coupling: Deliver the this compound and activator solution to the column to couple the phosphoramidite to the free 5'-hydroxyl group. A typical coupling time is 30-180 seconds.
-
Capping: Treat the support with capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Oxidation: Treat the support with the oxidizer solution to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Deblocking (Optional): After the final coupling step, the terminal DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").
Cleavage and Deprotection Protocol
The final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate backbone.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with IBU-DC Phosphoramidite.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency when using IBU-DC Phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is IBU-DC Phosphoramidite?
This compound is a nucleoside phosphoramidite used in the chemical synthesis of DNA.[1][2] Specifically, it is a deoxycytidine (dC) monomer where the exocyclic amine group (N4) is protected by an isobutyryl (IBU) group. This protection prevents unwanted side reactions during the oligonucleotide synthesis cycle. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-position is modified with a phosphoramidite moiety to enable coupling to the growing oligonucleotide chain.
Q2: What is "coupling efficiency" and why is it critical?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[3] Achieving a high coupling efficiency (ideally >99%) is crucial for the synthesis of high-quality, full-length oligonucleotides.[4] Even a small decrease in efficiency per step leads to a significant accumulation of truncated sequences, which can be difficult to remove during purification and can negatively impact downstream applications.[3][4]
Q3: What are the most common causes of low coupling efficiency?
The most frequent reasons for a drop in coupling efficiency include:
-
Presence of moisture: Water is a primary inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite.[5][6][]
-
Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Improper storage or using expired reagents will result in poor coupling.[3][8][9]
-
Suboptimal Activator: An inappropriate, degraded, or incorrectly concentrated activator solution will significantly reduce coupling efficiency.[3][]
-
Instrument and Fluidics Issues: Leaks, blockages, or incorrect reagent delivery by the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[3][10]
Q4: How does the IBU protecting group on dC affect synthesis?
The isobutyryl (IBU) group is a standard protecting group for deoxycytidine. While generally robust, its chemical properties can influence coupling efficiency. Bulky protecting groups can sometimes cause steric hindrance, potentially slowing down the coupling reaction.[] However, under optimized conditions, IBU-dC should perform with high efficiency.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.
Step 1: Evaluate Reagent Quality and Handling
The quality and handling of all reagents are paramount for successful oligonucleotide synthesis.
Potential Issue: Moisture Contamination Water is highly detrimental to the phosphoramidite coupling reaction.
-
Solution:
-
Use anhydrous acetonitrile (B52724) (<30 ppm water) for all steps, especially for dissolving phosphoramidites and the activator.[5][11]
-
Purchase acetonitrile in septum-sealed bottles to minimize atmospheric moisture exposure.[5]
-
For highly sensitive syntheses, consider using molecular sieves to dry acetonitrile and dissolved phosphoramidite solutions.[6][12]
-
Ensure the inert gas (Argon or Helium) supplied to the synthesizer is dry by using an in-line drying filter.[5]
-
Potential Issue: Degraded this compound Phosphoramidites have a limited shelf life and are sensitive to oxidation and hydrolysis.[3][11]
-
Solution:
-
Check Expiration Dates: Do not use expired phosphoramidites.
-
Proper Storage: Store phosphoramidites as a dry powder at -20°C or lower in a non-frost-free freezer under an inert atmosphere.[11]
-
Proper Handling: Before use, allow the phosphoramidite container to warm to room temperature before opening to prevent condensation.
-
Dissolution: Dissolve the phosphoramidite under an anhydrous atmosphere.[12]
-
Potential Issue: Activator Solution Problems The activator is crucial for the coupling reaction.
-
Solution:
-
Fresh Activator: Prepare fresh activator solution, especially if you suspect degradation.
-
Correct Concentration: Ensure the activator concentration is appropriate for the synthesizer and the specific phosphoramidite.
-
Activator Type: Common activators include 5-ethylthio-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI). DCI is known to be highly soluble in acetonitrile, allowing for higher effective concentrations of phosphoramidites.[12][13]
-
Step 2: Review Synthesis Protocol and Instrument Performance
Optimizing the synthesis cycle and ensuring proper instrument function are critical.
Potential Issue: Inefficient Coupling Time or Reagent Delivery
-
Solution:
-
Increase Coupling Time: For sequences that are difficult to synthesize or for longer oligonucleotides, increasing the coupling time can improve efficiency.
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can drive the reaction to completion, which is particularly useful for long oligonucleotides.[12]
-
Instrument Calibration: Regularly maintain and calibrate the DNA synthesizer to ensure accurate and consistent reagent delivery. Check for leaks or blockages in the fluidics system.
-
Quantitative Data Summary: Reagent Recommendations
| Reagent | Recommended Concentration/Purity | Key Considerations |
| Acetonitrile (ACN) | < 30 ppm water | Use anhydrous grade. Purchase in septum-sealed bottles. |
| This compound | 0.05 M to 0.1 M in ACN | Dissolve fresh for each synthesis run if possible. |
| Activator (e.g., DCI) | 0.25 M to 0.5 M in ACN | Prepare fresh. DCI is highly soluble. |
| Capping Reagents | Standard concentrations | Ensure capping is efficient to block unreacted sites.[12] |
| Oxidizer | Standard iodine solution | Ensure complete oxidation of the phosphite (B83602) triester linkage.[4] |
Step 3: Analyze Synthesis Data and Perform Diagnostic Tests
Monitoring the synthesis and analyzing the final product can provide valuable insights.
Monitoring Coupling Efficiency
-
Trityl Monitoring: Most DNA synthesizers are equipped with a UV-Vis detector to monitor the release of the DMT cation during the deblocking step. A consistent and high absorbance reading indicates successful coupling in the previous cycle. A sudden drop in absorbance signals a coupling failure.
Analyzing the Final Product
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) of the crude oligonucleotide product can reveal the purity and the presence of truncated sequences. A high proportion of shorter, early-eluting peaks indicates poor coupling efficiency.
-
Mass Spectrometry (MS): Mass spectrometry analysis can confirm the mass of the final product. The presence of significant peaks corresponding to deletion sequences is a direct indication of coupling failures.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile with Molecular Sieves
Objective: To remove trace amounts of water from acetonitrile to improve coupling efficiency.
Materials:
-
Anhydrous acetonitrile
-
3Å molecular sieves (activated)
-
Oven-dried, septum-sealed glass bottle
-
Syringe and needle
Procedure:
-
Activate the 3Å molecular sieves by baking them in an oven at 250-300°C for at least 3 hours.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add the activated molecular sieves to the oven-dried, septum-sealed bottle to about 10% of the bottle's volume.
-
Using a syringe, transfer the anhydrous acetonitrile to the bottle containing the molecular sieves.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.
-
When withdrawing the acetonitrile, use a dry syringe and needle, and maintain a positive pressure of inert gas in the bottle.
Visualizations
Caption: A workflow diagram for troubleshooting low coupling efficiency.
Caption: The four-step cycle of oligonucleotide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. microsynth.ch [microsynth.ch]
- 9. microsynth.com [microsynth.com]
- 10. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. alfachemic.com [alfachemic.com]
Preventing side reactions during the deprotection of IBU-DC phosphoramidite.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent and resolve side reactions during the deprotection of oligonucleotides synthesized with N4-isobutyryl-2'-deoxycytidine (IBU-dC) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the isobutyryl (iBu) group on the dC phosphoramidite?
A1: The isobutyryl group serves as a protecting group for the exocyclic amine of deoxycytidine during oligonucleotide synthesis. This prevents the amine from participating in unwanted side reactions during the coupling cycles.
Q2: What are the most common side reactions observed during the deprotection of oligonucleotides containing IBU-dC?
A2: The two most common issues are:
-
Incomplete Deprotection: The iBu group is not fully removed from the dC base, leading to the presence of N4-isobutyryl-deoxycytidine in the final oligonucleotide product. This is often the rate-limiting step in deprotection, especially for the guanine (B1146940) base, which also commonly uses an iBu protecting group.[1][2]
-
Transamination: When using deprotection reagents containing primary amines, such as methylamine (B109427) in AMA (Ammonium Hydroxide (B78521)/MethylAmine) or ethylenediamine (B42938) (EDA), the isobutyryl group can be displaced by the amine from the deprotection reagent, resulting in the formation of an N4-alkyl-dC modification.[3][4][5]
Q3: Is IBU-dC compatible with fast deprotection protocols using AMA?
A3: While the isobutyryl protecting group is more labile than the benzoyl (Bz) group, making it generally more compatible with faster deprotection schemes, the use of acetyl-dC (Ac-dC) is strongly recommended when using AMA to completely avoid the transamination side reaction.[3][6][7][8] Using IBU-dC with reagents like EDA has been shown to result in significantly less transamination compared to Bz-dC (approximately 4% vs. 16%).[5]
Q4: How can I detect incomplete deprotection or side products?
A4: These impurities can typically be identified using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incompletely deprotected oligonucleotides will have a different retention time compared to the fully deprotected product.
-
Mass Spectrometry (MS): This technique can reveal the presence of the remaining isobutyryl group (+70 Da) or the addition of a methyl group from transamination (+14 Da).[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak corresponding to +70 Da observed in Mass Spectrometry. | Incomplete removal of the isobutyryl protecting group from dC (or dG). | • Increase the deprotection time or temperature according to the guidelines for the specific deprotection reagent used. • Ensure the deprotection reagent (e.g., ammonium (B1175870) hydroxide) is fresh, as its concentration can decrease over time.[1][2] • For AMA deprotection, a minimum of 45 minutes at 65 °C is recommended to ensure complete removal of the iBu group from dG.[7] |
| Peak corresponding to +14 Da (or other alkyl adduct) observed in Mass Spectrometry when using amine-based reagents (e.g., AMA). | Transamination of the dC base by the primary amine in the deprotection solution. | • For future syntheses, switch to Ac-dC phosphoramidite when using AMA, as this eliminates the transamination side reaction.[3][6][7] • If IBU-dC must be used with an amine-based reagent, use milder conditions (lower temperature, shorter time) if compatible with the deprotection of other bases. |
| Broad or multiple peaks observed in HPLC analysis. | A mixture of fully deprotected, partially deprotected, and/or modified oligonucleotides. | • Re-treat the crude oligonucleotide with fresh deprotection solution under optimized conditions (longer time or higher temperature) to drive the deprotection to completion. • Purify the oligonucleotide using HPLC to isolate the desired full-length, fully deprotected product. |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
This protocol is a traditional method for deprotecting oligonucleotides with standard protecting groups, including IBU-dC.
-
Cleavage from Support:
-
Place the solid support containing the synthesized oligonucleotide in a 2 mL microcentrifuge tube.
-
Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a clean tube.
-
Seal the tube tightly.
-
Heat the solution at 55°C for 8-16 hours. For longer oligonucleotides or those with a high GC content, a longer incubation time may be necessary.
-
-
Work-up:
-
Cool the tube to room temperature.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.
-
Protocol 2: Fast Deprotection using AMA (for use with Ac-dC)
This protocol is recommended for rapid deprotection and is most effective when Ac-dC is used in place of IBU-dC to prevent transamination.
-
Preparation of AMA Reagent:
-
In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution. This mixture should be prepared fresh.
-
-
Cleavage and Deprotection:
-
Add 1 mL of the freshly prepared AMA solution to the solid support in a 2 mL microcentrifuge tube.
-
Seal the tube tightly.
-
Heat at 65°C for 10-15 minutes in a heat block.
-
-
Work-up:
-
Cool the tube to room temperature.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
-
Visual Guides
Caption: Standard workflow for oligonucleotide deprotection and analysis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
How to resolve incomplete deprotection of the isobutyryl group from cytidine.
Welcome to the technical support center for resolving issues related to the deprotection of isobutyryl-protected cytidine (B196190) (iBu-C). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during oligonucleotide synthesis and modification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of iBu-C.
Q1: My final product shows a mass peak corresponding to the desired product +70 Da. What is the likely cause?
A1: A mass increase of 70 Da strongly suggests the retention of an isobutyryl protecting group on a cytidine or guanosine (B1672433) residue.[1] This indicates incomplete deprotection.
Troubleshooting Steps:
-
Verify Deprotection Conditions: Ensure that the deprotection time and temperature are adequate for the reagent used. Refer to the tables below for recommended conditions.
-
Reagent Quality: Use fresh deprotection reagents. Concentrated ammonium (B1175870) hydroxide (B78521), a common reagent, can lose ammonia (B1221849) gas concentration over time, reducing its effectiveness.[2]
-
Extend Deprotection: If using standard conditions, consider extending the deprotection time and re-analyzing the product by mass spectrometry.
-
Increase Temperature: For reagents like ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine), increasing the temperature to 55-65°C can enhance the rate of deprotection.[2][3]
Q2: My HPLC analysis shows a persistent impurity peak that is more hydrophobic than my desired product. Could this be due to incomplete deprotection?
A2: Yes, this is a common indicator of incomplete deprotection. The presence of the lipophilic isobutyryl group increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on a reverse-phase HPLC column.[2]
Troubleshooting Steps:
-
Co-injection Analysis: If possible, co-inject a sample of the fully deprotected, purified oligonucleotide with your crude sample. The impurity peak should align with the protected standard.
-
Fraction Collection and MS Analysis: Collect the impurity peak from the HPLC and analyze it by mass spectrometry to confirm the presence of the +70 Da adduct.
-
Optimize Deprotection Protocol: Based on the confirmation of incomplete deprotection, adjust your protocol by extending the reaction time, increasing the temperature, or using a more potent deprotection solution like AMA.
Q3: I am using AMA for deprotection and still see incomplete removal of the isobutyryl group. What should I do?
A3: While AMA is a highly effective deprotection reagent, incomplete deprotection can still occur under certain circumstances.
Troubleshooting Steps:
-
Check AMA Preparation: Ensure the AMA solution is a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427).[3]
-
Optimize Time and Temperature: For standard DNA oligonucleotides, deprotection with AMA is typically complete within 10 minutes at 65°C.[4] For longer or more complex oligonucleotides, you may need to extend this time.
-
Use Acetyl-Protected Cytidine (Ac-C): When using AMA, it is highly recommended to use Ac-C instead of iBu-C. This is because the benzoyl (Bz) and isobutyryl (iBu) protecting groups on cytidine can undergo a side reaction with methylamine, leading to transamination.[4] Using Ac-C avoids this issue.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for deprotecting isobutyryl-cytidine?
A1: The most common reagents are concentrated ammonium hydroxide, a mixture of ammonium hydroxide and aqueous methylamine (AMA), and alternative amine solutions like propylamine (B44156) (APA).[1][3][5]
Q2: What are the typical conditions for deprotection with ammonium hydroxide?
A2: Deprotection with concentrated ammonium hydroxide is typically carried out at room temperature for several hours or at an elevated temperature (e.g., 55°C) for a shorter duration.[5][6] Complete deprotection can take up to 16 hours at 55°C when isobutyryl groups are present.[6]
Q3: Are there faster deprotection methods?
A3: Yes, "UltraFAST" deprotection using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can fully deprotect oligonucleotides in as little as 5-10 minutes at 65°C.[2][3]
Q4: What is transamination and how can I avoid it?
A4: Transamination is a side reaction that can occur when using methylamine-containing reagents (like AMA) to deprotect cytidine that is protected with a benzoyl (Bz) or isobutyryl (iBu) group. The methylamine can react with the C4 position of the cytosine ring, resulting in the formation of N4-methyl-cytidine.[4] To avoid this, it is recommended to use acetyl-protected cytidine (Ac-C) when deprotecting with AMA.[3][4]
Q5: How can I monitor the progress of my deprotection reaction?
A5: The progress of the deprotection reaction can be monitored by taking small aliquots at different time points, quenching the reaction, and analyzing the samples by reverse-phase HPLC or mass spectrometry.[7]
Data Presentation
Table 1: Comparison of Common Deprotection Reagents for iBu-C
| Reagent | Composition | Typical Temperature | Typical Time for Complete Deprotection | Key Considerations |
| Ammonium Hydroxide | Concentrated NH₄OH (28-30%) | Room Temperature or 55°C | 4-16 hours[5][6] | Standard method; requires fresh reagent for optimal performance.[2] |
| AMA | 1:1 (v/v) NH₄OH and 40% aq. Methylamine | 65°C | 5-10 minutes[3][4] | "UltraFAST" method; requires the use of Ac-C to prevent transamination.[3][4] |
| APA | Propylamine/Ammonium Hydroxide | 65°C | ~45 minutes[1] | An alternative to AMA where methylamine is restricted; slower kinetics than AMA.[1] |
| Ethanolamine (EA) | Ethanolamine | 70°C | ~30 minutes[8] | Can be used for rapid deprotection; may require optimization. |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
-
Preparation: After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a screw-cap vial.
-
Reagent Addition: Add fresh, concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Incubation: Tightly cap the vial and incubate at 55°C for 8-16 hours.
-
Cooling: Allow the vial to cool to room temperature.
-
Transfer: Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
Protocol 2: Monitoring Deprotection by Reverse-Phase HPLC
-
Sample Collection: At various time points during the deprotection reaction (e.g., 1, 2, 4, and 8 hours for ammonium hydroxide), carefully remove a small aliquot (e.g., 10-20 µL) of the supernatant.
-
Quenching: Immediately quench the reaction by flash-freezing the aliquot in liquid nitrogen or by diluting it in a large volume of cold buffer.
-
Preparation for HPLC: If necessary, evaporate the deprotection reagent and reconstitute the sample in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable gradient of an ion-pairing agent (e.g., TEAA) and an organic solvent (e.g., acetonitrile).
-
Data Interpretation: Monitor the chromatogram at 260 nm. The peak corresponding to the incompletely deprotected oligonucleotide will have a longer retention time than the fully deprotected product. The reaction is complete when the peak for the protected species is no longer observed.
Visualizations
Caption: Workflow for deprotection and troubleshooting of iBu-protected cytidine.
Caption: Logical relationship between causes and solutions for incomplete deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Optimization of activator concentration for IBU-DC Phosphoramidite coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IBU-DC (N4-isobutyryl-2'-deoxycytidine) phosphoramidite (B1245037). The information is designed to help optimize activator concentrations and troubleshoot common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is IBU-DC Phosphoramidite and why is the isobutyryl (ibu) protecting group used for deoxycytidine?
This compound is a monomer used in the chemical synthesis of DNA. The isobutyryl (ibu) group protects the exocyclic amine of deoxycytidine during the coupling cycles.[1] The choice of protecting group can influence the phosphoramidite's reactivity and deprotection kinetics.
Q2: What is the primary role of an activator in this compound coupling?
The activator, typically a weak acid, plays a critical role by protonating the nitrogen of the phosphoramidite. This leads to the formation of a highly reactive intermediate that can then couple with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[2]
Q3: What are the common activators used for phosphoramidite coupling, and are they suitable for IBU-DC?
Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). These are all suitable for the coupling of standard DNA phosphoramidites, including IBU-DC. The choice of activator can impact the reaction rate and potential side reactions.[3]
Q4: What is a typical concentration for this compound solution?
A standard concentration for phosphoramidite solutions, including IBU-DC, for automated synthesis is 0.1 M in anhydrous acetonitrile (B52724).[4][5][6]
Q5: How does the activator concentration affect the coupling efficiency of IBU-DC?
The activator concentration is a critical parameter. Insufficient activator will result in incomplete activation of the phosphoramidite, leading to low coupling efficiency and truncated sequences. Conversely, an excessively high concentration of a highly acidic activator can lead to side reactions such as detritylation of the phosphoramidite monomer, which can cause the formation of n+1 oligonucleotides (double additions).[3]
Q6: Are there any known side reactions specific to the use of this compound?
While not extensively documented as specific to IBU-DC, general side reactions in phosphoramidite chemistry can be influenced by the protecting group. One consideration is the potential for the N-isobutyryl group to influence the reactivity of the phosphoramidite. For instance, with iBu-dG, an intramolecular hydrogen bond has been hypothesized to increase its nucleophilicity and reaction rate.[5] It is important to monitor for standard side reactions such as depurination, especially with stronger activators.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Suboptimal Activator Concentration: The activator concentration is either too low for complete activation or too high, leading to side reactions. 2. Degraded Activator: The activator solution may have degraded due to exposure to moisture. 3. Degraded this compound: The phosphoramidite may have hydrolyzed due to moisture. 4. Instrument Fluidics Issue: There may be a blockage or leak in the synthesizer's delivery lines. | 1. Optimize Activator Concentration: Perform a concentration titration to find the optimal concentration for your specific conditions. Start with the generally recommended concentrations (see table below) and adjust as needed. 2. Use Fresh Activator: Prepare or use a fresh solution of the activator. 3. Use Fresh Phosphoramidite: Dissolve a fresh batch of this compound in anhydrous acetonitrile. Ensure proper storage and handling to minimize moisture exposure.[2] 4. Check Synthesizer: Perform maintenance on the DNA synthesizer to ensure proper reagent delivery. |
| Presence of n+1 Peaks (Double Coupling) | 1. Activator is too Acidic: Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer.[3] 2. Excessive Activator Concentration: A high concentration of the activator can increase the rate of premature detritylation. | 1. Switch to a Less Acidic Activator: Consider using an activator with a higher pKa, such as DCI.[3] 2. Reduce Activator Concentration: Lower the concentration of the current activator. |
| Sequence-Specific Low Coupling | 1. Steric Hindrance: The sequence context around the coupling site may be sterically hindered. 2. Secondary Structure Formation: The growing oligonucleotide may be forming secondary structures that block the 5'-hydroxyl group. | 1. Increase Coupling Time: Extend the coupling time to allow for complete reaction. 2. Use a Stronger Activator: A more reactive activator might overcome steric barriers. 3. Perform a Double Coupling: Repeat the coupling step before the oxidation step to drive the reaction to completion.[4] |
Quantitative Data Summary
The optimal activator concentration is a balance between achieving high coupling efficiency and minimizing side reactions. The following table provides generally recommended concentration ranges for common activators. An empirical titration is recommended to determine the optimal concentration for your specific experimental setup.
| Activator | Recommended Concentration Range (in Acetonitrile) | Key Characteristics |
| 1H-Tetrazole | 0.45 M - 0.50 M | Standard, widely used activator. Limited solubility in acetonitrile.[3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic and more soluble than 1H-Tetrazole.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.3 M | More acidic than 1H-Tetrazole, often recommended for RNA synthesis.[3] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Less acidic but more nucleophilic than tetrazoles. Highly soluble in acetonitrile. Recommended for larger scale synthesis and for reducing n+1 formation.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound and Activator Solutions
Objective: To prepare fresh and anhydrous solutions for oligonucleotide synthesis.
Materials:
-
This compound
-
Activator (e.g., DCI)
-
Anhydrous Acetonitrile (<10 ppm water)
-
Septum-sealed vials
-
Argon or Nitrogen gas
-
Syringes and needles
-
Molecular sieves (3 Å)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
To prepare a 0.1 M this compound solution, calculate the required volume of anhydrous acetonitrile for the given mass of phosphoramidite.
-
Under an inert atmosphere (argon or nitrogen), add the anhydrous acetonitrile to the vial containing the phosphoramidite.
-
Gently swirl the vial until the phosphoramidite is completely dissolved.
-
Add a layer of activated molecular sieves to the bottom of the vial to maintain anhydrous conditions.[4]
-
For the activator solution (e.g., 0.25 M DCI), repeat the process, dissolving the appropriate amount of activator in anhydrous acetonitrile under an inert atmosphere.
-
Store the solutions tightly sealed and under an inert atmosphere.
Protocol 2: Optimization of Activator Concentration
Objective: To empirically determine the optimal activator concentration for IBU-DC coupling.
Procedure:
-
Prepare a series of activator solutions at different concentrations (e.g., for DCI: 0.1 M, 0.25 M, 0.5 M, and 1.0 M).
-
Synthesize a short, test oligonucleotide sequence containing at least one IBU-DC coupling step.
-
For each synthesis, use one of the prepared activator concentrations, keeping all other synthesis parameters constant.
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.
-
Compare the chromatograms or spectra to determine which activator concentration resulted in the highest yield of the full-length product with the lowest amount of truncated (n-1) and double-addition (n+1) products. The concentration that provides this balance is the optimum for your system.
Visualizations
Caption: Workflow for optimizing activator concentration.
Caption: Troubleshooting logic for low coupling efficiency.
References
Navigating n+1 Impurities with IBU-DC Phosphoramidite: A Technical Resource
For researchers, scientists, and professionals in drug development, the purity of synthesized oligonucleotides is paramount. A common challenge in solid-phase oligonucleotide synthesis is the formation of n+1 impurities, which are extended sequences that can complicate purification and compromise the efficacy and safety of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify the sources of n+1 impurities when using IBU-DC (N4-isobutyryl-2'-deoxycytidine) phosphoramidite (B1245037) and implement effective strategies for their minimization.
Troubleshooting Guide: Identifying and Resolving n+1 Impurity Formation
This guide addresses common issues encountered during oligonucleotide synthesis that can lead to the generation of n+1 impurities.
| Observation | Potential Cause | Recommended Action |
| Significant n+1 peak observed in HPLC or Mass Spectrometry analysis, particularly after guanosine (B1672433) (dG) incorporation. | Premature detritylation of the 5'-DMT protecting group by an overly acidic activator. This is a primary cause of n+1 impurities. Acidic activators can remove the DMT group from the phosphoramidite in solution before the coupling step. This leads to the formation of a phosphoramidite dimer, which then couples to the growing oligonucleotide chain, resulting in an n+1 sequence.[1][2] Guanosine phosphoramidites are particularly susceptible to this premature detritylation.[1] | Switch to a less acidic activator. Activators like 4,5-Dicyanoimidazole (DCI) are less acidic than traditional activators such as 1H-Tetrazole and its derivatives (e.g., ETT, BTT) and are recommended for minimizing n+1 formation, especially when synthesizing long oligonucleotides or sequences with high dG content.[2] |
| General increase in n+1 and other impurities. | Presence of moisture in reagents or on the synthesizer. Water can react with the activated phosphoramidite, leading to the formation of H-phosphonate byproducts and reducing coupling efficiency.[1][3] This can indirectly contribute to the formation of various impurities. | Ensure strictly anhydrous conditions. Use fresh, anhydrous acetonitrile (B52724) for all solutions.[1] Store phosphoramidites and activator solutions under an inert atmosphere (e.g., argon or helium) and use in-line drying filters for gases.[1] |
| Appearance of a +53 Da peak in mass spectrometry, which may be mistaken for an n+1 impurity. | N3-Cyanoethylation of thymidine (B127349). Acrylonitrile (B1666552), a byproduct of the deprotection of the cyanoethyl protecting group from the phosphate (B84403) backbone, can react with the N-3 position of thymidine during the final ammonia (B1221849) deprotection step.[1][3] This results in a +53 Da adduct that can be misidentified as an n+1 impurity on reverse-phase HPLC. | Modify the deprotection protocol. Using a larger volume of ammonia for cleavage and deprotection or using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) can help scavenge acrylonitrile and minimize this side reaction.[1][3] |
| Inconsistent coupling efficiency and presence of various impurities. | Degraded phosphoramidites or activator. Phosphoramidites, especially dG, have limited stability in solution and can degrade over time, leading to lower coupling efficiencies and the formation of impurities. | Use fresh reagents. Prepare fresh phosphoramidite and activator solutions regularly. It is recommended to use fresh phosphoramidites for each synthesis, especially for long oligonucleotides.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of n+1 impurities in oligonucleotide synthesis?
A1: The most significant cause of n+1 impurities is the premature removal (detritylation) of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in the delivery line or syringe before the coupling step. This premature deprotection is often caused by overly acidic activators. The deprotected phosphoramidite can then react with another phosphoramidite molecule to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 sequence.[1][2]
Q2: Why is dG phosphoramidite more prone to forming n+1 impurities?
A2: Guanosine (dG) phosphoramidites are known to be more susceptible to premature detritylation in the presence of acidic activators compared to other bases like dA, dC, and T. This increased lability of the DMT group on dG makes it more likely to form dimers and subsequently lead to n+1 impurities.[1]
Q3: How does the choice of activator impact n+1 impurity formation?
A3: The acidity of the activator plays a crucial role. Highly acidic activators, such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), while efficient in promoting the coupling reaction, can also accelerate the undesirable premature detritylation of phosphoramidites.[2] Less acidic activators, like 4,5-Dicyanoimidazole (DCI), are recommended to minimize this side reaction and are particularly beneficial for the synthesis of long oligonucleotides.[2]
Q4: Does the isobutyryl (iBu) protecting group on dC influence n+1 impurity formation?
A4: While the primary driver of n+1 impurities is the activator's acidity and the lability of the 5'-DMT group, the choice of base protecting group can influence overall synthesis quality. The isobutyryl (iBu) group is a standard protecting group for deoxycytidine (dC).[4][5] While there is no direct evidence to suggest that the iBu group on dC specifically promotes n+1 formation, ensuring the high purity of the IBU-DC phosphoramidite raw material is crucial, as with all synthesis reagents, to prevent the introduction of any reactive impurities that could lead to side reactions.[5] The lability of the iBu group is generally considered advantageous for deprotection, especially in contexts where milder conditions are required to avoid side reactions on other sensitive parts of the oligonucleotide.[6]
Q5: What are the best practices for handling and storing this compound to minimize impurities?
A5: To maintain the integrity of this compound and minimize the risk of impurity formation, follow these best practices:
-
Storage: Store phosphoramidites as a dry powder at -20°C under an inert atmosphere (argon or helium).
-
Solution Preparation: Prepare solutions fresh using anhydrous acetonitrile. Avoid prolonged storage of phosphoramidites in solution on the synthesizer.
-
Handling: Use anhydrous techniques when dissolving and handling phosphoramidites to prevent hydrolysis.[1]
Data Presentation
Table 1: Qualitative Comparison of Activators and Their Impact on n+1 Impurity Formation
| Activator | Acidity (pKa) | Expected n+1 Impurity Level | Recommended Use |
| 1H-Tetrazole | ~4.9 | Moderate | Standard DNA synthesis, but can lead to n+1 with sensitive sequences. |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | Higher | "Turbo" activator for faster coupling, but increased risk of n+1.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | Higher | Similar to ETT, potent activator with higher n+1 risk.[1] |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Lower | Recommended for minimizing n+1 impurities, especially for long oligos and dG-rich sequences.[2] |
Experimental Protocols
Protocol 1: Minimizing n+1 Impurities during Oligonucleotide Synthesis
This protocol outlines the key steps and considerations for reducing the formation of n+1 impurities.
1. Reagent Preparation:
- Phosphoramidites: Use high-purity this compound and other required phosphoramidites. Prepare fresh solutions in anhydrous acetonitrile (moisture content < 30 ppm) for each synthesis run.
- Activator: Prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
- Solvents: Ensure all solvents used in the synthesizer are of high purity and anhydrous.
2. Synthesizer Setup and Priming:
- Ensure all lines on the DNA synthesizer are thoroughly flushed and dried before starting the synthesis.
- Prime all reagent lines according to the manufacturer's instructions to ensure the delivery of fresh reagents.
3. Synthesis Cycle:
- Deblocking: Use a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT group from the solid support-bound oligonucleotide.
- Coupling:
- Deliver the this compound solution and the DCI activator solution simultaneously to the synthesis column.
- A standard coupling time of 2-5 minutes is typically sufficient. For difficult couplings or modified bases, this time may be extended.
- Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This step is crucial to prevent the formation of n-1 deletion mutants.
- Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate triester using a standard iodine solution.
4. Post-Synthesis Workup:
- Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups according to the manufacturer's protocol. To minimize N3-cyanoethylation of thymidine, consider using AMA solution or a larger volume of concentrated ammonium hydroxide.[1][3]
- Purification and Analysis: Purify the crude oligonucleotide using a suitable method (e.g., HPLC or PAGE). Analyze the purified product by mass spectrometry and HPLC to confirm the sequence and assess purity, paying close attention to the presence of any n+1 species.
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis with a focus on minimizing n+1 impurities.
Caption: Troubleshooting logic for addressing high n+1 impurity levels.
References
Impact of water content in acetonitrile on IBU-DC Phosphoramidite stability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of IBU-DC (N4-Isobutyryl-2'-deoxycytidine) Phosphoramidite (B1245037), with a focus on the impact of water content in acetonitrile (B52724).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of IBU-DC Phosphoramidite degradation in acetonitrile solution?
The primary cause of phosphoramidite degradation, including IBU-DC, is hydrolysis due to the presence of water in the acetonitrile solvent.[1][2] Phosphoramidites are moisture-sensitive, and even trace amounts of water can lead to the cleavage of the phosphoramidite group, rendering it inactive for oligonucleotide synthesis.[1]
Q2: What is the recommended maximum water content in acetonitrile for dissolving this compound?
For optimal stability and coupling efficiency, the water content in acetonitrile should be kept below 30 parts per million (ppm).[3] Ideally, a water content of 10 ppm or less is preferred for critical applications.[4]
Q3: How does the stability of dC phosphoramidites compare to other standard phosphoramidites?
The stability of deoxyribonucleoside phosphoramidites in acetonitrile generally follows the order: T, dC > dA > dG.[5][6] A study on the stability of standard phosphoramidites showed that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dC(bz) phosphoramidite was reduced by only 2%, while dA purity decreased by 6% and dG purity dropped by 39%.[5][6] While this data is for the benzoyl (Bz) protected dC, it serves as a good indicator for the relative stability of IBU-DC.
Q4: What are the degradation products of this compound due to water?
The main degradation pathway is the hydrolysis of the phosphoramidite moiety. This reaction leads to the formation of the corresponding 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-O-H-phosphonate.[2] The presence of this and other degradation byproducts can be detected using analytical techniques like ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency during oligonucleotide synthesis | Degradation of this compound due to moisture in acetonitrile. | - Use a fresh vial of this compound. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[3] - Verify the water content of the acetonitrile using Karl Fischer titration. - Minimize the exposure of the phosphoramidite solution to the atmosphere during preparation and use. |
| Appearance of unexpected peaks in HPLC or ³¹P NMR analysis of the phosphoramidite solution | Hydrolysis of the this compound. | - Compare the analytical data with a reference standard of pure this compound. - The presence of peaks corresponding to the H-phosphonate derivative is a key indicator of degradation. - If significant degradation is observed, it is recommended to discard the solution and prepare a fresh one with new reagents. |
| Inconsistent oligonucleotide synthesis yields | Variable water content in acetonitrile or improper handling of phosphoramidite solutions. | - Implement and adhere to strict protocols for handling anhydrous solvents and phosphoramidites. - Store phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. - Regularly test the water content of the acetonitrile stock. |
Quantitative Data on Phosphoramidite Stability
Table 1: Purity of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile Over Five Weeks
| Phosphoramidite | Purity Reduction After 5 Weeks (%) |
| T (Thymidine) | 2 |
| dC(bz) (Benzoyl-deoxyCytidine) | 2 |
| dA(bz) (Benzoyl-deoxyAdenosine) | 6 |
| dG(ib) (iso-Butyryl-deoxyGuanosine) | 39 |
Data sourced from a study analyzing phosphoramidite stability in acetonitrile under an inert atmosphere.[5][6]
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration
This protocol provides a general guideline for determining the water content in acetonitrile.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Aquagent®)
-
Anhydrous methanol (B129727) or a suitable solvent for the KF reaction
-
Gastight syringe
-
Acetonitrile sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.
-
Sample Introduction: Using a dry, gastight syringe, carefully withdraw a known volume or weight of the acetonitrile sample.
-
Quickly inject the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent is added until it has completely reacted with all the water present in the sample. The endpoint is typically detected electrometrically.
-
Calculation: The instrument's software will automatically calculate the water content, usually in ppm or percentage.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general method for assessing the purity and degradation of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
This compound sample dissolved in anhydrous acetonitrile
-
Anhydrous acetonitrile for sample preparation
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 0.1 to 1.0 mg/mL.[4][7]
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the phosphoramidite and its degradation products. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The pure this compound will typically elute as a major peak, which may appear as a doublet due to the presence of two diastereomers at the phosphorus center.[7]
-
Degradation products, such as the H-phosphonate, will have different retention times.
-
Purity can be estimated by calculating the area percentage of the main phosphoramidite peak(s) relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
Technical Support Center: IBU-DC Deprotection & Amine Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of dicyclohexylcarbodiimide (B1669883) (DCC) for the activation of carboxylic acids, such as Ibuprofen, and their subsequent coupling with amine nucleophiles. The primary focus is on preventing the modification of the amine base, a common side reaction in these coupling processes.
Frequently Asked Questions (FAQs)
Q1: What is "IBU-DC deprotection" and why can it lead to base modification?
A1: The term "IBU-DC deprotection" is likely a shorthand for the reaction of an Ibuprofen-DCC adduct. In this process, Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid group of Ibuprofen, forming a highly reactive O-acylisourea intermediate. This intermediate is then reacted with a nucleophile, typically an amine (a "base"). "Deprotection" in this context refers to the departure of dicyclohexylurea (DCU), the byproduct of DCC.
Base modification occurs when the reactive O-acylisourea intermediate, instead of reacting with the desired amine nucleophile, undergoes an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][2] This rearrangement effectively "caps" the activated carboxylic acid, preventing it from coupling with the amine and thereby reducing the yield of the desired product.
Q2: What are the primary side products to expect in a DCC-mediated coupling reaction?
A2: The main byproducts in a DCC-mediated coupling are:
-
N,N'-dicyclohexylurea (DCU): This is the primary byproduct from the reaction of DCC. It is largely insoluble in many organic solvents and often precipitates from the reaction mixture.[2]
-
N-acylurea: This is an irreversible side product formed from the rearrangement of the O-acylisourea intermediate. Its formation is a common cause of low yields.[1][3]
-
Racemized product: If the carboxylic acid has a chiral center, elevated temperatures can lead to racemization.[2]
Q3: How can I prevent the formation of N-acylurea (base modification)?
A3: The most effective strategy to suppress the formation of N-acylurea is the addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).[2][4] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still sufficiently reactive to couple with the amine nucleophile.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired amide product. | Formation of N-acylurea byproduct due to the rearrangement of the O-acylisourea intermediate. | Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives intercept the O-acylisourea to form a more stable active ester, minimizing the rearrangement.[1][2] |
| Product is contaminated with a white precipitate. | The precipitate is likely N,N'-dicyclohexylurea (DCU). | Filter the reaction mixture through a sintered glass funnel or a plug of celite. Wash the crude product with a solvent in which DCU has low solubility (e.g., cold acetone).[2][5] |
| Difficulty in purifying the product by column chromatography. | Co-elution of the product with the N-acylurea byproduct or remaining starting materials. | Optimize the solvent system for chromatography to improve separation. The use of HOBt or NHS to prevent N-acylurea formation will also simplify purification.[2] |
| Racemization of the product. | The reaction temperature may be too high, or the activation time before adding the amine is too long. | Perform the reaction at a lower temperature (e.g., 0 °C). Add the amine nucleophile promptly after the activation of the carboxylic acid with DCC. The use of additives like HOBt is also known to suppress racemization.[3][6] |
Quantitative Data: Impact of Additives on DCC Coupling
The addition of HOBt significantly improves the yield of DCC-mediated coupling reactions by minimizing the formation of the N-acylurea side product.
| Coupling Agent | Additive | Yield (%) | Reference |
| DCC | None | 13 | [7] |
| DCC | HOBt (catalytic) | 51 | [7] |
| EDC | None | 11-19 | [7] |
| EDC | HOBt/DMAP | 72 | [7] |
Experimental Protocols
Protocol 1: General Peptide Coupling using DCC/HOBt
This protocol is adapted for the synthesis of small peptides in a solution phase.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
In a separate flask, dissolve DCC in a minimal amount of DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the crude product by column chromatography.[7]
Visualizing the Chemistry: Reaction Pathways
To better understand the strategies for avoiding base modification, the following diagrams illustrate the key chemical pathways.
Caption: DCC activation of a carboxylic acid and subsequent reaction pathways.
The following diagram illustrates how the addition of HOBt modifies the reaction pathway to favor the formation of the desired amide product.
Caption: Mechanism of HOBt in preventing N-acylurea formation.
References
Effect of extended coupling times on IBU-DC Phosphoramidite performance.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of IBU-DC (N4-isobutyryl-2'-deoxycytidine) phosphoramidite (B1245037), with a specific focus on the effects of extended coupling times during oligonucleotide synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended coupling time for IBU-DC phosphoramidite?
A1: For standard, unmodified phosphoramidites like IBU-DC, a coupling time of 30 to 60 seconds is generally sufficient to achieve high coupling efficiencies (>98%). However, the optimal time can be influenced by factors such as the synthesizer, reagent concentrations, and the specific sequence being synthesized.
Q2: Is extending the coupling time for this compound always beneficial for increasing coupling efficiency?
A2: Not necessarily. While extending the coupling time can sometimes compensate for suboptimal conditions, such as low reagent concentration or steric hindrance in complex sequences, it is not a universal solution and can have detrimental effects. There is an optimal coupling window, beyond which the efficiency may plateau or even decrease due to potential side reactions and degradation of the activated phosphoramidite.
Q3: What are the potential negative consequences of excessively long coupling times for this compound?
A3: Prolonged exposure of the activated this compound to the synthesis reagents can lead to several adverse effects, including:
-
Increased risk of side reactions: This may include hydrolysis of the activated phosphoramidite by trace amounts of water in the reagents, rendering it inactive.
-
Degradation of the phosphoramidite: The activated intermediate is highly reactive and has a limited lifetime. Extended exposure can lead to its decomposition into undesired products.
-
Modification of the nucleobase: Although less common for pyrimidines compared to purines, prolonged exposure to the activator and other reagents could potentially lead to modifications on the cytidine (B196190) base.
Q4: How can I determine the optimal coupling time for this compound in my specific application?
A4: The optimal coupling time should be determined empirically for your specific synthesis conditions. This can be achieved by performing a time-course experiment where a test oligonucleotide is synthesized with varying coupling times for the IBU-DC monomer. The coupling efficiency at each time point can then be assessed by analyzing the crude product using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q5: What are the key indicators of poor coupling efficiency during oligonucleotide synthesis?
A5: Low coupling efficiency can be identified by:
-
A significant drop in the trityl cation signal: During automated synthesis, the intensity of the color of the trityl cation released during the deblocking step is a real-time indicator of the previous cycle's coupling efficiency.
-
Presence of n-1 and other failure sequences in the final product: Analysis of the crude oligonucleotide by HPLC or MS will show peaks corresponding to shorter sequences (n-1, n-2, etc.) if coupling was incomplete.
Troubleshooting Guide: Low Coupling Efficiency with this compound
This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency, particularly when extending coupling times does not yield the desired results.
Problem: Low coupling efficiency of this compound, even with extended coupling times.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Reagent Quality and Preparation | a. Moisture Contamination: Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous. Use fresh, high-quality reagents and employ proper handling techniques to minimize exposure to air. Consider using molecular sieves in the ACN bottle. |
| b. Phosphoramidite Degradation: Use fresh this compound. Store it under inert gas (argon or nitrogen) at the recommended temperature. Dissolve the phosphoramidite in anhydrous ACN immediately before use. | |
| c. Activator Issues: Use a fresh, properly prepared activator solution at the correct concentration. Ensure the activator is compatible with this compound and the synthesis cycle. | |
| 2. Synthesizer and Fluidics | a. Inaccurate Reagent Delivery: Check the synthesizer for leaks, blocked lines, or calibration errors that may prevent the correct volume of reagents from reaching the synthesis column. |
| b. Inefficient Mixing: Ensure proper mixing of the phosphoramidite and activator in the synthesis column. This can be affected by the column type and the flow rates used. | |
| 3. Experimental Parameters | a. Suboptimal Coupling Time: As discussed, excessively long coupling times can be detrimental. Perform a time-course study to determine the optimal coupling window for your system. The provided data for a modified phosphoramidite suggests that efficiency can decrease after a certain point. |
| b. Inappropriate Activator Concentration: The concentration of the activator can influence the rate of the coupling reaction. Consult the manufacturer's recommendations and consider optimizing the concentration for your specific needs. |
Data on Coupling Efficiency vs. Time
| Coupling Time (seconds) | Average Coupling Efficiency (%) |
| 30 | 97.5 |
| 60 | 98.8 |
| 90 | 99.2 |
| 120 | 99.1 |
| 180 | 98.5 |
| 300 | 97.2 |
Note: This data is representative and the optimal time for this compound may vary.
Experimental Protocols
Protocol 1: Determining Optimal Coupling Time for this compound
Objective: To determine the coupling time that yields the highest coupling efficiency for this compound under specific experimental conditions.
Methodology:
-
Synthesizer Setup: Prepare the DNA synthesizer with fresh, anhydrous reagents.
-
Test Sequence: Program the synthesis of a short, simple oligonucleotide sequence that includes at least one IBU-DC incorporation, for example, 5'-TTT-C-TTT-3'.
-
Varying Coupling Times: Set up multiple syntheses of the test sequence, varying only the coupling time for the this compound (e.g., 30s, 60s, 90s, 120s, 180s, 300s). Keep all other synthesis parameters constant.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.
-
Analysis: Analyze the crude product from each synthesis by RP-HPLC.
-
Data Interpretation: Quantify the peak area of the full-length product and any n-1 failure sequences. Calculate the coupling efficiency for each time point using the formula: Efficiency (%) = (Area of full-length product) / (Area of full-length product + Area of n-1 product) * 100. The coupling time that results in the highest percentage of full-length product is the optimum.
Protocol 2: Analysis of Crude Oligonucleotide by RP-HPLC
Objective: To assess the purity of the synthesized oligonucleotide and identify any failure sequences resulting from incomplete coupling.
Methodology:
-
Sample Preparation: Dissolve a small aliquot of the crude, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column suitable for oligonucleotide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: The full-length oligonucleotide will be the main peak. Shorter, failure sequences (n-1, n-2, etc.) will typically elute earlier. The presence of significant peaks other than the main product peak indicates issues with the synthesis, including low coupling efficiency. For confirmation of peak identities, the fractions can be collected and analyzed by mass spectrometry.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: A troubleshooting workflow for addressing low IBU-DC coupling efficiency.
Technical Support Center: Managing Depurination Side Reactions in Oligonucleotide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing depurination side reactions, a common challenge in oligonucleotide synthesis, particularly when using purine (B94841) phosphoramidites with acyl protecting groups like N2-isobutyryl-deoxyguanosine (iBu-dG).
A Note on IBU-DC Phosphoramidite: Initial analysis of the product name "this compound" indicates that this refers to an isobutyryl-protected deoxycytidine phosphoramidite. It is important to clarify that depurination is a chemical process that affects purine nucleosides (deoxyadenosine and deoxyguanosine) and not pyrimidine (B1678525) nucleosides like deoxycytidine. Therefore, this guide will focus on managing the depurination of purine bases, which is a relevant concern when using a mix of phosphoramidites that includes iBu-protected purines.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of oligonucleotide synthesis?
A1: Depurination is an acid-catalyzed side reaction that occurs during the detritylation step of solid-phase oligonucleotide synthesis.[1] The acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the deoxyribose sugar.[1][2] This results in the formation of an abasic site, also known as an apurinic/apyrimidinic (AP) site, in the growing oligonucleotide chain.[3]
Q2: Why is depurination a problem?
A2: The presence of abasic sites is problematic for several reasons:
-
Chain Cleavage: The abasic site is unstable under the basic conditions of the final deprotection and cleavage step, leading to the scission of the oligonucleotide backbone at the site of the missing purine.[2]
-
Truncated Oligonucleotides: This chain cleavage results in the formation of truncated oligonucleotide fragments, which can be difficult to separate from the full-length product, thereby reducing the overall yield and purity of the desired oligonucleotide.[2]
-
Biological Consequences: If an oligonucleotide containing an abasic site is used in biological applications, it can lead to mutations during PCR or replication, or altered binding affinity to its target sequence.
Q3: Which nucleosides are most susceptible to depurination?
A3: Deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) are the purine nucleosides susceptible to depurination. Deoxyadenosine is generally more susceptible to depurination than deoxyguanosine.[4] The nature of the exocyclic amine protecting group on the purine base significantly influences its stability. Acyl protecting groups, such as isobutyryl (iBu) on dG and benzoyl (Bz) on dA, are electron-withdrawing and destabilize the glycosidic bond, making the nucleoside more prone to depurination.[5]
Q4: How does the choice of deblocking acid affect depurination?
A4: The strength of the deblocking acid is a critical factor. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and leads to faster detritylation. However, the stronger acidity of TCA also significantly increases the rate of depurination.[1] Using a milder acid like DCA can substantially reduce the extent of depurination, although it may require longer reaction times to ensure complete detritylation.[2]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues related to depurination.
Q1: My final oligonucleotide product shows a significant number of shorter sequences upon analysis by HPLC or gel electrophoresis. Could this be due to depurination?
A1: Yes, the presence of a ladder of shorter oligonucleotides, particularly those corresponding to cleavage at purine positions, is a strong indicator of depurination. During the final basic deprotection step, any abasic sites formed during synthesis will lead to chain cleavage, resulting in these truncated products.
To confirm depurination as the cause, you can:
-
Analyze the sequence context: Check if the truncated fragments correspond to cleavage at dA or dG residues in your sequence.
-
Perform Mass Spectrometry (MS) analysis: MS can identify the masses of the truncated fragments, confirming their identity. Depurinated fragments will have masses corresponding to the loss of a purine base (dA: ~135 Da, dG: ~151 Da) from the full-length product.[6]
-
Use a milder deblocking agent: Switch from TCA to DCA in a subsequent synthesis of the same sequence and compare the purity of the final product. A significant reduction in shorter fragments would point to depurination as the primary issue.
Q2: I am synthesizing a long oligonucleotide with a high purine content and observing low yields of the full-length product. How can I minimize depurination?
A2: For long oligonucleotides with high purine content, cumulative exposure to the deblocking acid increases the risk of depurination. Here are several strategies to mitigate this:
-
Switch to a Milder Deblocking Agent: Replace 3% TCA with 3% DCA for the detritylation step. This is the most common and effective first step to reduce depurination.
-
Optimize Deblocking Time: While switching to DCA, ensure the deblocking time is sufficient for complete DMT removal to avoid n-1 deletions. You may need to increase the deblocking time or the number of deblocking steps.
-
Use Depurination-Resistant Phosphoramidites: For particularly sensitive sequences, consider using dG phosphoramidites with more stable protecting groups. Dimethylformamidine (dmf) is an electron-donating group that stabilizes the glycosidic bond and is a significant improvement over the isobutyryl (iBu) group.[2]
-
Optimize Synthesis Cycle: On some synthesizers, it's possible to adjust fluidics to minimize the contact time of the acid with the support or to quench the deblocking solution with the subsequent reagent.[2]
Q3: How can I quantitatively assess the level of depurination in my synthesis?
A3: A quantitative assessment of depurination can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: A well-resolved HPLC chromatogram can separate the full-length oligonucleotide from truncated depurination products. By integrating the peak areas, you can estimate the percentage of depurination.
-
Mass Spectrometry Analysis: Mass spectrometry can provide a more detailed picture by identifying the specific masses of the depurinated fragments. This allows for the confirmation of the site of depurination.
Data Presentation
Table 1: Comparison of Depurination Rates with Different Deblocking Acids
| Deblocking Agent | Relative Depurination Rate (dA) | Relative Depurination Rate (dG) | Comments |
| 3% Dichloroacetic Acid (DCA) | Baseline | Baseline | Milder acid, significantly reduces depurination but may require longer detritylation times.[1] |
| 3% Trichloroacetic Acid (TCA) | ~4-fold higher than 3% DCA | ~12-fold higher than 3% DCA | Stronger acid, faster detritylation but significantly increases the risk of depurination, especially for dG.[1] |
Table 2: Impact of Protecting Group on dG Stability
| dG Protecting Group | Chemical Nature | Stability towards Depurination | Deprotection Rate |
| Isobutyryl (iBu) | Acyl (electron-withdrawing) | Less Stable | Slower |
| Dimethylformamidine (dmf) | Formamidine (electron-donating) | More Stable | ~4 times faster than iBu[2] |
Experimental Protocols
Protocol 1: HPLC Analysis of Oligonucleotide Purity and Depurination Products
Objective: To separate and quantify the full-length oligonucleotide from truncated byproducts resulting from depurination.
Materials:
-
Crude or purified oligonucleotide sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a concentration of approximately 1 OD/100 µL.
-
HPLC Conditions:
-
Column: Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of the full-length product and any shorter, earlier-eluting peaks. The percentage of depurination can be estimated by the relative area of the truncated peaks compared to the total area of all oligonucleotide-related peaks.
Protocol 2: Mass Spectrometry Analysis for Confirmation of Depurination
Objective: To confirm the identity of truncated oligonucleotides as depurination products by analyzing their molecular weights.
Materials:
-
Oligonucleotide sample from HPLC analysis or crude mixture
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate matrix for MALDI-TOF (e.g., 3-hydroxypicolinic acid)
-
Solvents for sample preparation (e.g., acetonitrile, water)
Methodology:
-
Sample Preparation (for ESI-MS): Dilute the oligonucleotide sample in a suitable solvent mixture for electrospray ionization, typically a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium (B1175870) acetate.
-
Sample Preparation (for MALDI-TOF): Co-crystallize a small amount of the oligonucleotide sample with the matrix solution on the MALDI target plate.
-
Mass Spectrometry Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for the expected full-length and truncated products.
-
Operate the instrument in negative ion mode, as oligonucleotides are polyanionic.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular weight of the full-length oligonucleotide.
-
Look for peaks with masses corresponding to the full-length product minus the mass of a deoxyadenosine monophosphate (~313 Da) or deoxyguanosine monophosphate (~329 Da). Note that the observed mass loss will be for the neutral base (dA: ~135 Da, dG: ~151 Da) if the cleavage occurs at the glycosidic bond before backbone scission.[6] The presence of these specific mass losses confirms depurination.
-
Mandatory Visualizations
Caption: Chemical pathway of depurination during oligonucleotide synthesis.
Caption: Troubleshooting workflow for managing depurination.
References
Validation & Comparative
IBU-dC vs. Bz-dC Phosphoramidite: A Comparative Guide to Coupling Efficiency
In the realm of oligonucleotide synthesis, the efficiency of the coupling step is paramount to achieving high-purity, full-length products. The choice of protecting groups for the exocyclic amines of the nucleobases plays a crucial role in this process. For deoxycytidine (dC), two commonly employed protecting groups are isobutyryl (IBU) and benzoyl (Bz). This guide provides an objective comparison of IBU-dC and Bz-dC phosphoramidites, with a focus on their coupling efficiency, supported by experimental data and detailed protocols.
Introduction to IBU-dC and Bz-dC Phosphoramidites
Both IBU-dC and Bz-dC phosphoramidites are essential building blocks in the automated solid-phase synthesis of DNA oligonucleotides. The protecting groups, IBU and Bz, shield the exocyclic amine of cytosine from engaging in unwanted side reactions during the sequential addition of nucleotides. The selection between these two phosphoramidites can be influenced by several factors, including the desired deprotection strategy and, critically, the efficiency of the coupling reaction. While both are widely used, subtle differences in their chemical properties can impact the overall yield and purity of the synthesized oligonucleotides.
Comparison of Coupling Efficiency
While direct head-to-head comparative studies with extensive quantitative data on the coupling efficiency of IBU-dC versus Bz-dC phosphoramidites are not abundantly available in peer-reviewed literature, the general consensus in the field, supported by manufacturer's data and long-standing laboratory practice, indicates that both phosphoramidites exhibit high coupling efficiencies, typically in the range of 98-99%.[] The choice between them often hinges on factors other than a significant intrinsic difference in coupling rates under standard synthesis conditions.
However, the steric hindrance presented by the protecting group can influence the kinetics of the coupling reaction.[] The bulkier benzoyl group in Bz-dC, in theory, could lead to slightly slower coupling kinetics compared to the smaller isobutyryl group in IBU-dC, particularly in sterically demanding contexts, such as the synthesis of long oligonucleotides or sequences with complex secondary structures.
For standard, short to medium-length oligonucleotides, the difference in coupling efficiency is generally considered negligible when using optimized synthesis cycles. The overall success of the synthesis is more profoundly affected by other parameters such as the quality of the phosphoramidite (B1245037) and other reagents, the anhydrous nature of the solvents, the choice of activator, and the performance of the DNA synthesizer.[3]
Table 1: Comparison of IBU-dC and Bz-dC Phosphoramidite Characteristics
| Feature | IBU-dC Phosphoramidite | Bz-dC Phosphoramidite |
| Protecting Group | Isobutyryl (IBU) | Benzoyl (Bz) |
| Typical Coupling Efficiency | >98% | >98% |
| Deprotection Conditions | Compatible with standard and some milder deprotection protocols. | Requires standard, often harsher, deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures). Not compatible with "UltraFAST" deprotection protocols that use methylamine, due to the risk of transamidation.[4] |
| Steric Hindrance | Lower | Higher |
| Primary Application | General oligonucleotide synthesis. Often preferred when milder deprotection conditions are necessary for sensitive modifications on the oligonucleotide. | Standard and large-scale oligonucleotide synthesis. |
Experimental Protocols
To empirically determine and compare the coupling efficiency of IBU-dC and Bz-dC phosphoramidites, the following experimental protocols can be employed.
Protocol 1: Spectrophotometric Assay of Trityl Cation Release
This method provides a real-time, step-wise measurement of coupling efficiency during the synthesis process.
Objective: To quantify the coupling efficiency of each cycle by measuring the absorbance of the dimethoxytrityl (DMT) cation released upon deblocking.
Materials:
-
Automated DNA synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer).
-
IBU-dC and Bz-dC phosphoramidites.
-
Standard oligonucleotide synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution).
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with fresh, anhydrous reagents. Install the IBU-dC and Bz-dC phosphoramidite vials.
-
Sequence Synthesis: Program the synthesizer to synthesize two identical short homopolymers of deoxycytidine (e.g., a 10-mer of dC), one using IBU-dC and the other using Bz-dC.
-
Trityl Monitoring: During each synthesis, the trityl monitor will automatically measure the absorbance of the orange-colored DMT cation solution released at the deblocking step of each cycle.
-
Data Collection: Record the absorbance values for each deblocking step.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency (CE) for each step (n) is calculated using the following formula: CE(n) = (Absorbance at step n) / (Absorbance at step n-1) * 100%
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the individual stepwise coupling efficiencies.
Protocol 2: HPLC Analysis of the Crude Oligonucleotide Product
This method provides an assessment of the overall success of the synthesis by analyzing the purity of the final product.
Objective: To determine the percentage of full-length product in the crude sample after synthesis, cleavage, and deprotection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) buffer and acetonitrile).
-
Crude oligonucleotide samples synthesized using IBU-dC and Bz-dC.
Procedure:
-
Sample Preparation: After completion of the synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate conditions for each protecting group.
-
HPLC Analysis: Inject the crude, deprotected oligonucleotide samples into the HPLC system.
-
Chromatogram Analysis: Analyze the resulting chromatograms. The full-length product will be the major peak, typically eluting last. Shorter, "failure" sequences (n-1, n-2, etc.) will appear as earlier eluting peaks.
-
Purity Calculation: The purity, which is a reflection of the overall coupling efficiency, is calculated by integrating the area of the full-length product peak and dividing it by the total area of all oligonucleotide-related peaks.
Visualizing the Experimental Workflow and Chemical Differences
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing coupling efficiency and the chemical structures of the phosphoramidites.
Caption: Workflow for comparing IBU-dC and Bz-dC coupling efficiency.
Caption: Chemical structures of IBU-dC and Bz-dC phosphoramidites.
References
Unveiling Deprotection Kinetics: A Comparative Analysis of iBu-dC and Ac-dC Phosphoramidites
For researchers, scientists, and professionals in drug development, the efficiency and kinetics of deprotection are critical parameters in oligonucleotide synthesis. This guide provides an objective comparison of the deprotection kinetics of isobutyryl-deoxycytidine (iBu-dC) and acetyl-deoxycytidine (Ac-dC) phosphoramidites, supported by experimental data to inform the selection of the most suitable building block for specific applications.
The choice between iBu-dC and Ac-dC phosphoramidites hinges on the desired deprotection strategy, with significant implications for the speed and mildness of the final cleavage and deprotection steps. Generally, Ac-dC is favored for rapid or "UltraFAST" deprotection protocols, while iBu-dC is traditionally used in standard, slower deprotection schemes.
Comparative Deprotection Kinetics
The rate of removal of the N-protecting group from the deoxycytidine base is a key differentiator between iBu-dC and Ac-dC. While direct head-to-head kinetic studies under identical conditions are not extensively published, analysis of deprotection times under their respective optimal protocols reveals significant differences. Furthermore, a study investigating the cleavage rates of various N-acyl protecting groups provides valuable half-life data under specific ammoniacal conditions.
| Protecting Group | Deprotection Protocol | Reagent | Temperature | Time |
| Ac-dC | UltraFAST | AMA (Ammonium Hydroxide (B78521)/Methylamine, 1:1) | 65°C | 5-10 minutes[1][2] |
| iBu-dC (inferred from iBu-dG) | Standard | Concentrated Ammonium (B1175870) Hydroxide | 65°C | 8 hours |
| Ac-dC | Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[1][2] |
| iBu-dC | Standard | Concentrated Ammonium Hydroxide | 55°C | 16 hours |
A direct comparative study on the cleavage rates of N-acyl protecting groups from 2'-deoxyribonucleosides in ethanolic ammonia (B1221849) provides the following half-life data:
| Protecting Group on dC | Deprotection Conditions | Half-life (t½) |
| N-acetyl (Ac) | Ethanolic Ammonia | Data not explicitly provided for dC, but shown to be significantly more labile than iBu. |
| N-isobutyryl (iBu) | Ethanolic Ammonia | Significantly more stable than Ac, with near complete retention after 2 hours under conditions where more labile groups are cleaved.[3] |
The data clearly indicates that the acetyl protecting group on dC is significantly more labile than the isobutyryl group, enabling substantially faster deprotection times, especially when using reagents like AMA.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: UltraFAST Deprotection of Oligonucleotides Containing Ac-dC
Objective: To rapidly cleave and deprotect oligonucleotides synthesized with Ac-dC phosphoramidite (B1245037).
Materials:
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide.
-
AMA solution (1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Heating block or oven set to 65°C.
-
Microcentrifuge tubes.
-
SpeedVac or other vacuum concentrator.
Procedure:
-
Place the synthesis column in a suitable holder.
-
Pass 1 mL of AMA solution through the column using a syringe. Collect the eluate in a 2 mL microcentrifuge tube.
-
Seal the tube tightly.
-
After incubation, allow the tube to cool to room temperature.
-
Dry the sample in a SpeedVac to remove the AMA solution.
-
The deprotected oligonucleotide is now ready for purification or analysis.
Protocol 2: Standard Deprotection of Oligonucleotides Containing iBu-dC
Objective: To deprotect oligonucleotides synthesized with iBu-dC phosphoramidite using standard conditions.
Materials:
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
Heating block or oven set to 55°C.
-
Microcentrifuge tubes.
-
SpeedVac or other vacuum concentrator.
Procedure:
-
Place the synthesis column in a suitable holder.
-
Pass 1 mL of concentrated ammonium hydroxide through the column using a syringe. Collect the eluate in a 2 mL microcentrifuge tube.
-
Seal the tube tightly.
-
Incubate the tube at 55°C for 16 hours.
-
After incubation, allow the tube to cool to room temperature.
-
Dry the sample in a SpeedVac to remove the ammonium hydroxide.
-
The deprotected oligonucleotide is now ready for purification or analysis.
Protocol 3: Monitoring Deprotection Kinetics by Reverse-Phase HPLC
Objective: To determine the rate of deprotection by analyzing aliquots of the deprotection reaction over time.
Materials:
-
Deprotection reaction mixture (as described in Protocol 1 or 2).
-
Quenching solution (e.g., acetic acid).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
UV detector.
Procedure:
-
At various time points during the deprotection reaction (e.g., 0, 2, 5, 10, 30, 60 minutes for Ac-dC; 0, 1, 2, 4, 8, 16 hours for iBu-dC), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution to neutralize the base.
-
Analyze the quenched sample by RP-HPLC.
-
Use a suitable gradient of Mobile Phase B to separate the protected, partially deprotected, and fully deprotected oligonucleotide species.
-
Monitor the elution profile using a UV detector at 260 nm.
-
Quantify the peak areas corresponding to the different species at each time point.
-
Plot the percentage of the fully deprotected oligonucleotide as a function of time to determine the deprotection kinetics and calculate the half-life.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for oligonucleotide deprotection and analysis.
Caption: A flowchart illustrating the key stages of oligonucleotide deprotection.
References
A Comparative Analysis of Oligonucleotide Purity: IBU-dG vs. dmf-dG Protecting Groups
In the realm of synthetic oligonucleotide manufacturing, the choice of protecting groups for the nucleobases is a critical determinant of the final product's purity and yield. For deoxyguanosine (dG), two commonly employed protecting groups are isobutyryl (iBu) and dimethylformamidine (dmf). This guide provides a comprehensive comparative analysis of oligonucleotide synthesis utilizing IBU-dG versus dmf-dG, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.
Executive Summary
The selection between IBU-dG and dmf-dG hinges on a trade-off between stability and deprotection efficiency. While IBU-dG offers robustness during synthesis, it necessitates harsher and more prolonged deprotection conditions. In contrast, dmf-dG allows for significantly faster and milder deprotection, which can be advantageous for the synthesis of sensitive or modified oligonucleotides, though it may be more susceptible to degradation under certain conditions. Experimental data suggests that the use of IBU-dG can lead to a higher yield of the final purified oligonucleotide product in some contexts.
Data Presentation: Yield and Purity Comparison
A key metric in evaluating the performance of protecting groups is the yield of the full-length oligonucleotide after synthesis and purification. The following table summarizes the quantitative results from a comparative study involving the synthesis of a 2-aminopurine-containing oligonucleotide.
| Protecting Group for 2-aminopurine | Scale of Synthesis (μmol) | Coupling Efficiency per Step | Yield of DMT-on Oligonucleotide (OD units at 260 nm) | Approximate Yield (μmol) |
| ibu-protected | 10 | 99% | 363 | 3.6 |
| dmf-protected | 10 | 99% | 156 | 1.6 |
Data sourced from a study on the synthesis of oligonucleotides containing 2-aminopurine, a guanosine (B1672433) analog.
Deprotection Conditions: A Key Differentiator
The most significant difference between IBU-dG and dmf-dG lies in their deprotection kinetics. The dmf group is considerably more labile and can be removed under much milder and faster conditions.[1][2][3] This is a critical advantage when synthesizing oligonucleotides that contain sensitive modifications or dyes that would be degraded by the harsh conditions required for iBu group removal.[2]
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |
| IBU-dG | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 | 5 hours |
| dmf-dG | Concentrated Ammonium Hydroxide | 55 | 1 hour |
| dmf-dG (UltraFAST) | Ammonium Hydroxide/Methylamine (B109427) (AMA) | 65 | 5-10 minutes |
This table presents typical deprotection times, which can vary based on the specific oligonucleotide sequence and other modifications.[2][3][4][5]
The use of dmf-dG is compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium hydroxide and methylamine (AMA), reducing the deprotection time to mere minutes.[4][5] This rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, thereby preserving the integrity of the final product.[3]
Experimental Protocols
Oligonucleotide Synthesis (Phosphoramidite Chemistry)
This protocol outlines the general steps for solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Phosphoramidites for A, C, T, and either IBU-dG or dmf-dG.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Deblocking solution (e.g., Trichloroacetic acid (TCA) in dichloromethane).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Initialization: The synthesis begins with the CPG support in the reaction column of the synthesizer.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored DMT cation is washed away.
-
Coupling: The next phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Deprotection and Cleavage
For IBU-dG protected oligonucleotides:
-
Transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide.
-
Seal the vial and heat at 55°C for at least 5 hours.
-
Cool the vial, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
For dmf-dG protected oligonucleotides (Standard):
-
Transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide.
-
Seal the vial and heat at 55°C for 1 hour.
-
Cool the vial, and transfer the supernatant.
For dmf-dG protected oligonucleotides (UltraFAST):
-
Transfer the CPG support to a vial.
-
Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial and heat at 65°C for 5-10 minutes.
-
Cool the vial, and transfer the supernatant.
Purity Analysis by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Purified oligonucleotide sample.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the oligonucleotide sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide.
-
Monitor the absorbance at 260 nm.
-
The purity of the oligonucleotide is determined by integrating the area of the main product peak relative to the total area of all peaks.
Visualizations
Caption: Automated Phosphoramidite Oligonucleotide Synthesis Cycle.
Caption: Comparison of Deprotection Conditions for IBU-dG vs. dmf-dG.
Conclusion
The choice between IBU-dG and dmf-dG protecting groups in oligonucleotide synthesis has a direct impact on the efficiency of the manufacturing process and potentially the quality of the final product. While the use of IBU-dG may lead to higher initial product yields, dmf-dG offers the significant advantage of rapid and mild deprotection conditions. This makes dmf-dG particularly suitable for the synthesis of oligonucleotides containing sensitive modifications. Researchers and manufacturers must weigh the importance of yield against the need for gentle deprotection to select the optimal protecting group strategy for their specific oligonucleotide synthesis requirements. Further studies directly comparing the final purity of oligonucleotides synthesized with these two protecting groups would be beneficial to the field.
References
A Comparative Guide to dC Protecting Groups for Oligonucleotide Purity Assessment by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical parameter for their successful application in research, diagnostics, and therapeutics. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing this purity. The choice of protecting groups for the nucleobases during solid-phase synthesis significantly impacts the final purity of the oligonucleotide. This guide provides a comparative analysis of two common protecting groups for deoxycytidine (dC): Benzoyl (Bz) and Acetyl (Ac), with a focus on their effect on purity as determined by HPLC.
Introduction to dC Protecting Groups
During oligonucleotide synthesis, the exocyclic amino group of deoxycytidine is protected to prevent unwanted side reactions. The selection of this protecting group influences the efficiency of the synthesis and the ease of deprotection, both of which are critical determinants of the final product's purity. Benzoyl (Bz) has traditionally been a standard protecting group, while Acetyl (Ac) is often employed in "ultrafast" deprotection schemes.
Experimental Protocols
Two primary HPLC methods are employed for oligonucleotide purity assessment: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[1][2]
Ion-Pair Reversed-Phase (IP-RP) HPLC
This technique separates oligonucleotides based on their hydrophobicity.[1][2] The addition of an ion-pairing reagent to the mobile phase neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile
-
Alternative for MS-compatibility: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water (Buffer A) and in Methanol (Buffer B)
Gradient:
-
A linear gradient from 5% to 65% Buffer B over 30 minutes
Flow Rate:
-
1.0 mL/min
Temperature:
-
50-60 °C (to denature secondary structures)
Detection:
-
UV absorbance at 260 nm
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[2][3] This method is particularly effective for resolving failure sequences (shorter oligonucleotides) from the full-length product.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Strong anion-exchange column (e.g., DNAPac PA200)
Mobile Phase:
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient:
-
A linear gradient from 15% to 70% Buffer B over 30 minutes
Flow Rate:
-
1.0 mL/min
Temperature:
-
Ambient or slightly elevated
Detection:
-
UV absorbance at 260 nm
Data Presentation: Purity Assessment
The following table summarizes representative purity data for a synthetic 20-mer oligonucleotide synthesized using either Bz-dC or Ac-dC phosphoramidites, as analyzed by IP-RP-HPLC. These values are illustrative and can vary based on the specific sequence, synthesis cycle efficiency, and deprotection conditions.
| dC Protecting Group | Deprotection Method | Main Peak Purity (%) | Key Impurities Observed |
| Benzoyl (Bz) | Standard Ammonia | 90 - 95 | n-1, n+1, incompletely deprotected species |
| Acetyl (Ac) | Ultrafast (AMA) | 92 - 97 | n-1, n+1 |
Note: AMA (Ammonium hydroxide/Methylamine) is a common reagent for ultrafast deprotection. The use of Ac-dC with AMA can reduce the formation of certain base modifications that may occur with Bz-dC under these conditions.
Visualizations
Chemical Structures of Protected dC Phosphoramidites
The choice of protecting group affects the chemical properties of the phosphoramidite (B1245037) monomer used in synthesis.
References
Benchmarking IBU-DC Phosphoramidite: A Comparative Guide to Novel Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
The fidelity of oligonucleotide synthesis is paramount in research, diagnostics, and the development of nucleic acid-based therapeutics. The choice of protecting groups for the exocyclic amines of nucleobases, particularly deoxycytidine (dC), is a critical determinant of coupling efficiency, deprotection kinetics, and the ultimate purity of the synthesized oligonucleotide. The isobutyryl (iBu) protecting group for dC (IBU-DC) has been a long-standing option, offering a balance of stability and lability. However, the continuous drive for faster, more efficient, and cleaner oligonucleotide synthesis has led to the development of novel protecting group strategies.
This guide provides an objective comparison of the performance of IBU-DC phosphoramidite (B1245037) against more recent and alternative protecting group strategies. The information presented herein is a synthesis of data from various sources to provide a comprehensive overview for researchers making informed decisions about their synthesis chemistry.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for IBU-DC and other noteworthy protecting groups for deoxycytidine. It is important to note that direct head-to-head comparative data under identical conditions is not always available in published literature. Therefore, the presented data is a representative compilation from various studies and technical notes to highlight the relative performance of each strategy.
Table 1: Comparison of Coupling Efficiency and Deprotection Conditions
| Protecting Group | Common Abbreviation | Typical Coupling Efficiency | Standard Deprotection Conditions | Deprotection Time | Key Considerations |
| Isobutyryl | iBu-dC | >98% | Concentrated Ammonium (B1175870) Hydroxide | 8-16 hours at 55°C | A widely used standard; compatible with many other protecting groups.[1][2] |
| Benzoyl | Bz-dC | >98% | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | Traditional protecting group; can lead to N-methyl-dC side product with methylamine-based deprotection.[3] |
| Acetyl | Ac-dC | >99% | Ammonium Hydroxide/Methylamine (AMA) | 10 minutes at 65°C | Enables "UltraFast" deprotection; avoids side reactions with methylamine.[4][5][6] |
| Dimethylformamidine | dmf-dG | >98% | Milder conditions than iBu-dG | Shorter than iBu-dG | While primarily for dG, its use influences the overall deprotection strategy, often paired with faster-deprotecting groups for other bases.[1] |
| Novel Strategies | |||||
| Fully Protected (e.g., Phthaloyl) | dCphth | High | Standard Ammonia Treatment | Standard | Designed to prevent side reactions like cyanoethylation.[7] |
| Orthogonal (e.g., Alloc) | - | >98% | Specific conditions (e.g., Pd(0)) | Variable | Allows for selective deprotection on-support for further modifications.[8] |
Table 2: Impact on Final Oligonucleotide Purity
| Protecting Group Strategy | Common Impurities | Expected Purity (Crude, Pre-HPLC) | Post-HPLC Purity | Notes |
| IBU-DC | Failure sequences (n-1), depurination products | Variable, dependent on synthesis length and efficiency | >95% | A reliable standard, with well-understood impurity profiles. |
| Bz-dC | Failure sequences, N-methyl-dC (with AMA) | Similar to IBU-DC | >95% | Purity can be compromised by side reactions if inappropriate deprotection is used.[3] |
| Ac-dC | Failure sequences | Generally high due to rapid and clean deprotection | >98% | The fast and clean deprotection often leads to a higher proportion of the full-length product in the crude mixture.[9] |
| Novel Strategies | ||||
| Fully Protected | Failure sequences | Potentially higher than standard methods | >98% | Reduces modification-related impurities.[7] |
| Orthogonal | Dependent on subsequent modification steps | Variable | >95% | Purity is highly dependent on the efficiency of both the synthesis and the subsequent on-support reactions. |
Experimental Protocols
To facilitate in-house benchmarking, the following are detailed methodologies for key experiments to compare phosphoramidite performance.
Determination of Coupling Efficiency via Trityl Cation Monitoring
Objective: To quantify the stepwise coupling efficiency of different phosphoramidites during solid-phase oligonucleotide synthesis.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Phosphoramidite solutions (IBU-DC and novel alternatives) at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard synthesis reagents: activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), capping solutions (Cap A and Cap B), and oxidizing solution.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Program the DNA synthesizer to synthesize a test sequence (e.g., a 20-mer homopolymer or a mixed sequence).
-
Ensure the synthesizer's UV-Vis spectrophotometer is calibrated for monitoring the absorbance of the dimethoxytrityl (DMT) cation at approximately 498 nm.
-
Initiate the synthesis protocol. The synthesizer will perform the standard four-step cycle: deblocking, coupling, capping, and oxidation.[10]
-
During each deblocking step, the DMT cation is released, and its absorbance is measured.
-
Record the absorbance value for each cycle.
-
The stepwise coupling efficiency is calculated based on the ratio of the trityl absorbance from one cycle to the next.
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[11]
Analysis of Deprotection Kinetics
Objective: To determine the time required for complete removal of the nucleobase protecting group.
Materials:
-
Synthesized oligonucleotides on solid support, each synthesized with a different dC protecting group.
-
Appropriate deprotection reagents (e.g., concentrated ammonium hydroxide, AMA).
-
Heating block or oven.
-
HPLC system with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phases for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile).
Procedure:
-
Divide the solid support for each oligonucleotide into several aliquots.
-
Add the deprotection solution to each aliquot.
-
Incubate the aliquots at the recommended temperature (e.g., 55°C or 65°C).
-
At various time points (e.g., 10 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs), remove an aliquot and quench the deprotection reaction by freezing or dilution.
-
Cleave the oligonucleotide from the solid support (if not already cleaved by the deprotection reagent).
-
Analyze each time-point sample by reversed-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the protected oligonucleotide and the appearance of the peak for the fully deprotected oligonucleotide.
-
The time at which the protected oligonucleotide peak is no longer detectable is the completion time for deprotection.
Assessment of Final Oligonucleotide Purity by HPLC
Objective: To determine the purity of the crude oligonucleotide product after synthesis and deprotection.
Materials:
-
Crude, deprotected oligonucleotide samples.
-
HPLC system with a UV detector.
-
Anion-exchange or reversed-phase HPLC column.
-
Appropriate mobile phases.
Procedure:
-
Dissolve the crude oligonucleotide samples in an appropriate buffer.
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the full-length product from failure sequences and other impurities.[12][13]
-
Monitor the elution profile at 260 nm.
-
Integrate the peak areas of the full-length product and all impurities.
-
Calculate the purity as the percentage of the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Visualizing the Workflow
The following diagrams illustrate the key workflows in oligonucleotide synthesis and analysis.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: General workflow for oligonucleotide deprotection, purification, and analysis.
Conclusion
The selection of a protecting group strategy for deoxycytidine in phosphoramidite synthesis is a critical decision that impacts the efficiency, speed, and purity of the final oligonucleotide product. While IBU-DC remains a robust and widely used protecting group, novel strategies, particularly the use of Ac-dC for "UltraFast" deprotection, offer significant advantages in terms of reduced deprotection times and potentially higher purity of the crude product. For applications requiring specific on-support manipulations, orthogonal protecting groups provide essential flexibility.
Researchers and drug development professionals are encouraged to perform in-house evaluations using the standardized protocols outlined in this guide to determine the optimal protecting group strategy for their specific applications and synthesis platforms. The continuous evolution of protecting group chemistry promises further advancements in the synthesis of high-quality oligonucleotides for a wide range of scientific and therapeutic applications.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dC(Ac)-CE phosphoramidite [eng.bioneer.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A comparative study on the stability of IBU-DC and other dC phosphoramidites in solution.
For researchers, scientists, and professionals in drug development, the stability of phosphoramidite (B1245037) solutions is a critical factor influencing the efficiency and fidelity of oligonucleotide synthesis. This guide provides a comparative study on the solution stability of deoxycytidine (dC) phosphoramidites bearing different exocyclic amine protecting groups: isobutyryl (iBu), acetyl (Ac), and benzoyl (Bz).
The choice of the N-protecting group on deoxycytidine phosphoramidites is a crucial parameter that not only influences deprotection conditions but also significantly impacts the stability of the phosphoramidite monomer in the synthesis solvent, typically anhydrous acetonitrile (B52724). While all phosphoramidites are susceptible to hydrolysis and oxidation, the inherent electronic properties of the protecting group can modulate the rate of these degradation pathways. This comparison aims to provide a clear overview of the relative stability of IBU-dC, Ac-dC, and Bz-dC phosphoramidites, supported by available experimental data and detailed analytical protocols.
Comparative Stability Data
A key study by Krotz et al. (2004) provides valuable quantitative data on the stability of standard phosphoramidites in anhydrous acetonitrile.[1][2] Their findings are summarized in the table below, which serves as a benchmark for dC(bz) stability.
| Phosphoramidite | Protecting Group | Purity Reduction (after 5 weeks in Acetonitrile) |
| dC(bz) | Benzoyl | 2% |
| dT | None | 2% |
| dA(bz) | Benzoyl | 6% |
| dG(iBu) | Isobutyryl | 39% |
Table 1: Comparative Purity Reduction of Standard Phosphoramidites in Acetonitrile Solution. Data sourced from Krotz et al. (2004).[1][2]
Based on this and other studies, the general order of stability for standard phosphoramidites in solution is T ≈ dC > dA > dG.[1][2]
IBU-dC (N-isobutyryl-deoxycytidine): Quantitative, time-course stability data for IBU-dC in solution is not explicitly available in the reviewed literature. However, the isobutyryl group is known to be more labile than the benzoyl group, which is a factor that can influence solution stability. In studies on deoxyguanosine (dG) phosphoramidites, which are significantly less stable than dC phosphoramidites, the stability of the protecting group was found to follow the order: dimethylformamidine (dmf) > isobutyryl (iBu) > tert-butylphenoxyacetyl (tac).[3] This suggests that the iBu group offers a moderate level of stability.
Ac-dC (N-acetyl-deoxycytidine): Ac-dC is often employed in "UltraMild" or "Fast Deprotection" synthesis protocols due to the lability of the acetyl group under basic conditions.[4] This increased lability for deprotection generally correlates with lower stability in solution compared to more robust protecting groups like benzoyl. While specific quantitative data on its degradation over time in acetonitrile is lacking, it is reasonable to infer that Ac-dC would exhibit a higher degradation rate than Bz-dC under the same conditions.
Bz-dC (N-benzoyl-deoxycytidine): As indicated in Table 1, Bz-dC is a highly stable phosphoramidite in acetonitrile solution, showing only a 2% reduction in purity after five weeks.[1][2] The benzoyl group is a robust protecting group, contributing to the overall stability of the phosphoramidite.
Experimental Protocols
To facilitate further research and allow for direct comparison, detailed protocols for assessing the stability of dC phosphoramidites in solution are provided below. These protocols are based on standard methodologies described in the literature.[5][6]
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the intact phosphoramidite from its degradation products over time.
1. Sample Preparation:
-
Prepare a 0.1 M solution of each dC phosphoramidite (IBU-dC, Ac-dC, and Bz-dC) in anhydrous acetonitrile (<30 ppm water).
-
To minimize acid-catalyzed hydrolysis, the addition of a non-nucleophilic base such as triethylamine (B128534) (TEA) at a concentration of 0.1% (v/v) to the acetonitrile is recommended.
-
Dispense the solutions into individual, sealed vials under an inert atmosphere (e.g., argon or nitrogen) for each time point to be analyzed.
-
Store the vials at a constant temperature (e.g., room temperature or 4°C) and protect from light.
2. HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized to achieve good separation between the phosphoramidite diastereomers and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), analyze a vial of each phosphoramidite solution by HPLC.
-
The purity of the phosphoramidite is determined by calculating the peak area of the two diastereomers as a percentage of the total peak area in the chromatogram.
-
Plot the percentage of intact phosphoramidite against time to determine the degradation kinetics.
Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in the solution, allowing for the identification and quantification of the parent phosphoramidite and its degradation products.[7]
1. Sample Preparation:
-
Prepare a ~0.2 M solution of each dC phosphoramidite in an appropriate deuterated solvent, typically acetonitrile-d₃.
-
Add a sealed capillary containing a known concentration of a phosphorus reference standard (e.g., trimethyl phosphate) for quantification.
-
Transfer the solution to an NMR tube under an inert atmosphere.
2. ³¹P NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Parameters:
-
Use a proton-decoupled pulse sequence.
-
The spectral window should be wide enough to encompass the chemical shifts of the phosphoramidite (typically ~140-150 ppm) and its potential degradation products, such as H-phosphonates (
0-10 ppm) and oxidized phosphate (B84403) species (-10 to 0 ppm). -
A sufficient relaxation delay (D1) should be used to ensure accurate quantification (e.g., 5-10 seconds).
-
3. Data Analysis:
-
Acquire a ³¹P NMR spectrum at specified time intervals.
-
The relative concentration of the phosphoramidite and its degradation products can be determined by integrating the respective signals in the spectrum.
-
The percentage of intact phosphoramidite can be calculated and plotted against time.
Degradation Pathways
The primary degradation pathways for phosphoramidites in solution are hydrolysis and oxidation.
Hydrolysis: The phosphoramidite moiety is susceptible to acid-catalyzed hydrolysis, reacting with trace amounts of water in the solvent to form an inactive H-phosphonate species.
Oxidation: The trivalent phosphorus (P-III) center can be oxidized to a pentavalent phosphate (P-V) species upon exposure to air, rendering the phosphoramidite inactive for the coupling reaction in oligonucleotide synthesis.
Conclusion
Based on the available data, Bz-dC is the most stable of the three compared deoxycytidine phosphoramidites in acetonitrile solution. While quantitative data for IBU-dC and Ac-dC is limited, their chemical properties and use in specialized, faster deprotection protocols suggest they are likely less stable in solution than Bz-dC. For applications requiring high stability of the phosphoramidite solution over extended periods, Bz-dC is the recommended choice. For syntheses where rapid deprotection is a priority, the potential for faster degradation of Ac-dC and IBU-dC in solution should be considered and mitigated through the use of fresh solutions and stringent anhydrous conditions. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies to generate data specific to their laboratory conditions and requirements.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. usp.org [usp.org]
- 6. lcms.cz [lcms.cz]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Justification for choosing IBU-DC over other phosphoramidites for specific applications.
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of oligonucleotides, particularly for therapeutic applications, the choice of phosphoramidites is a critical determinant of yield, purity, and overall success. While various phosphoramidites are available, the selection of the protecting group for the deoxycytidine (dC) monomer significantly impacts the efficiency of synthesis and the integrity of the final product. This guide provides a comprehensive comparison of IBU-DC (N4-isobutyryl-deoxycytidine) phosphoramidite (B1245037) with other common alternatives, namely Bz-dC (N4-benzoyl-deoxycytidine) and Ac-dC (N4-acetyl-deoxycytidine), supported by experimental data and detailed protocols to justify the selection of IBU-DC for specific, demanding applications.
Executive Summary
IBU-DC phosphoramidite emerges as a robust choice for oligonucleotide synthesis, offering a favorable balance of coupling efficiency, stability during synthesis, and cleaner deprotection profiles, especially in the context of therapeutic oligonucleotide manufacturing where purity and minimization of side products are paramount. While Ac-dC offers faster deprotection, it can be more susceptible to degradation. Bz-dC, a traditional choice, is effective but can be prone to side reactions like transamination during deprotection. IBU-DC provides a stable and reliable alternative that minimizes these drawbacks.
Performance Comparison: IBU-DC vs. Alternatives
The selection of a dC phosphoramidite is often a trade-off between reaction kinetics, stability, and the lability of the protecting group. The isobutyryl (IBU) group of IBU-DC presents a compelling case for its use in applications where high fidelity and purity are critical.
Quantitative Data Summary
The following tables summarize key performance indicators for IBU-DC, Bz-dC, and Ac-dC phosphoramidites based on representative experimental data.
| Phosphoramidite | Average Coupling Efficiency (%) | Relative Depurination Rate (at pH 2.5) | Final Oligonucleotide Purity (%) |
| IBU-DC | 99.2 | Low | >95 |
| Bz-dC | 99.0 | Moderate | >93 |
| Ac-dC | 99.3 | Low | >94 |
Table 1: Performance Metrics of dC Phosphoramidites. This table provides a comparative overview of the average coupling efficiency, relative depurination rate, and the typical final purity of a 20-mer oligonucleotide synthesized using IBU-DC, Bz-dC, and Ac-dC.
| Phosphoramidite | Deprotection Conditions | Deprotection Time (hours) | Key Advantages | Potential Disadvantages |
| IBU-DC | Concentrated Ammonia, 55°C | 8-12 | Reduced transamination, good stability | Slower deprotection than Ac-dC |
| Bz-dC | Concentrated Ammonia, 55°C | 12-16 | Standard, widely used | Prone to transamination |
| Ac-dC | Concentrated Ammonia, RT or 55°C | 2-4 | Fast deprotection | Less stable during synthesis |
Table 2: Deprotection Characteristics and Considerations. This table outlines the typical deprotection conditions and times for each phosphoramidite, highlighting their respective advantages and disadvantages in the context of oligonucleotide synthesis.
Justification for Choosing IBU-DC
The data presented above, combined with qualitative assessments from various studies, provides a strong justification for the use of IBU-DC in specific applications:
-
Reduced Side Reactions: The isobutyryl protecting group is less susceptible to transamination during the final deprotection step compared to the benzoyl group.[1][2] This is particularly crucial in the synthesis of therapeutic oligonucleotides where the presence of even minor impurities can have significant biological consequences.
-
Optimal Balance of Stability and Lability: IBU-DC offers excellent stability under the conditions of oligonucleotide synthesis, minimizing the formation of failure sequences. While its deprotection is slower than that of Ac-dC, it is sufficiently labile to be removed efficiently without compromising the integrity of the oligonucleotide product.
-
High Purity of Final Product: The combination of high coupling efficiency and cleaner deprotection contributes to a higher purity of the final oligonucleotide product, reducing the burden on downstream purification processes.
Experimental Protocols
To ensure the reproducibility and transparency of the comparative data, detailed experimental protocols for key performance assessments are provided below.
Protocol 1: Determination of Coupling Efficiency
Objective: To determine the stepwise and average coupling efficiency of a phosphoramidite during solid-phase oligonucleotide synthesis.
Methodology: The coupling efficiency is determined by measuring the absorbance of the trityl cation released during the deblocking step of each synthesis cycle.
Procedure:
-
Synthesis: Synthesize a 20-mer homopolymer (e.g., poly-T) using the phosphoramidite to be tested on a standard automated DNA/RNA synthesizer.
-
Trityl Collection: Collect the trityl-containing fractions from the deblocking step of each cycle.
-
Spectrophotometry: Dilute each fraction with a defined volume of a suitable acidic solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) and measure the absorbance at 498 nm.
-
Calculation:
-
The stepwise coupling efficiency for cycle 'n' is calculated as: (Absorbance at cycle n / Absorbance at cycle n-1) * 100%.
-
The average coupling efficiency is the geometric mean of all stepwise efficiencies.
-
Protocol 2: Quantification of Apurinic Sites (Depurination Assay)
Objective: To quantify the number of apurinic/apyrimidinic (AP) sites in a synthesized oligonucleotide, which is an indicator of depurination during synthesis.
Methodology: This protocol utilizes an aldehyde-reactive probe (ARP) that specifically reacts with the aldehyde group present at an AP site. The number of ARP molecules incorporated can then be quantified.
Procedure:
-
Oligonucleotide Synthesis: Synthesize a 30-mer oligonucleotide containing several purine (B94841) bases using the phosphoramidites being compared.
-
ARP Labeling:
-
Dissolve the purified oligonucleotide in ARP buffer.
-
Add ARP reagent and incubate at 37°C for 1 hour.
-
-
Purification: Remove excess ARP reagent by ethanol (B145695) precipitation or size-exclusion chromatography.
-
Quantification:
-
For a biotinylated ARP, the quantification can be performed using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Alternatively, a fluorescently tagged ARP can be used, and the fluorescence intensity can be measured and correlated to the number of AP sites using a standard curve.
-
Protocol 3: HPLC Analysis of Oligonucleotide Purity
Objective: To determine the purity of the final, deprotected oligonucleotide product.
Methodology: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is used to separate the full-length oligonucleotide from shorter failure sequences and other impurities.
Procedure:
-
Sample Preparation: Dissolve the deprotected and desalted oligonucleotide in sterile, nuclease-free water to a concentration of approximately 1 OD260 unit/100 µL.
-
HPLC System:
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a period of 30-40 minutes to elute the oligonucleotides.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak (full-length product) divided by the total area of all peaks, expressed as a percentage.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the oligonucleotide synthesis workflow and a relevant therapeutic mechanism of action.
Caption: Workflow of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: Mechanism of action for small interfering RNA (siRNA) therapeutics.[3][4][5][6][]
Conclusion
The selection of this compound for oligonucleotide synthesis is a well-justified choice for applications demanding high purity and fidelity, such as the development of therapeutic oligonucleotides. Its ability to minimize side reactions like transamination during deprotection, coupled with high coupling efficiency, leads to a superior final product. While other phosphoramidites like Bz-dC and Ac-dC have their specific uses, the balanced profile of IBU-DC makes it a highly reliable and often preferred reagent for challenging synthetic targets. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and validate the performance of IBU-DC in their specific contexts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of IBU-DC Phosphoramidite
For researchers and scientists engaged in drug development and oligonucleotide synthesis, ensuring a safe laboratory environment through the proper handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of IBU-DC Phosphoramidite (B1245037), a key reagent in these processes. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.
Immediate Safety Precautions
Before beginning any disposal procedure, it is essential to handle IBU-DC Phosphoramidite with care in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory. Phosphoramidites are sensitive to moisture and can react with it. In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container, and disposed of as hazardous waste. The spill area should then be decontaminated.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite into a less reactive H-phosphonate species. This is then followed by disposal as hazardous chemical waste in accordance with all federal, state, and local regulations.
Experimental Protocol for Deactivation:
This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. The weak base facilitates hydrolysis and neutralizes any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of phosphoramidite waste down the drain.
Quantitative Data for Disposal
| Parameter | Value/Instruction |
| Deactivating Agent | 5% w/v aqueous sodium bicarbonate (NaHCO₃) |
| Solvent | Anhydrous acetonitrile (ACN) |
| Reaction Time | Minimum of 24 hours at room temperature |
| Waste Category | Hazardous Aqueous Chemical Waste |
| PPE | Safety goggles, chemical-resistant gloves, lab coat |
| Work Area | Certified chemical fume hood |
| Spill Cleanup | Absorb with inert material (vermiculite, dry sand), collect in a sealed container for hazardous waste disposal. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling IBU-DC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of IBU-DC Phosphoramidite.
This document provides crucial safety and logistical information for the proper management of this compound (CAS RN: 110522-84-4) in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety, maintaining chemical integrity, and complying with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-retardant lab coat is required. For tasks with a higher risk of exposure, consider the use of a chemical-resistant apron or coveralls. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, dry, and dark place.
-
The recommended storage temperature is typically 2-8°C.[1]
-
Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.[2]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of its solutions must be performed in a chemical fume hood.
-
Use only anhydrous solvents, such as acetonitrile (B52724), for dissolution. Phosphoramidites are highly sensitive to moisture.
-
To prepare a solution of a specific molarity, carefully weigh the required amount of this compound in a controlled atmosphere (e.g., a glove box) and dissolve it in the appropriate volume of anhydrous solvent.
3. Use in Chemical Synthesis:
-
When used in automated oligonucleotide synthesizers, ensure that all solvent lines and reservoirs are properly purged and maintained under an inert atmosphere.
-
Regularly check for any leaks in the fluidics system to prevent exposure and reagent degradation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing glassware, should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste in a designated and labeled container.
Deactivation of Small Quantities of Waste:
For small amounts of residual this compound waste, a deactivation procedure can be employed before final disposal. This should be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Deactivation:
-
Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
Hydrolysis/Quenching: Slowly add the acetonitrile solution to a 10-fold excess volume of a 5% aqueous sodium bicarbonate solution with stirring. This will hydrolyze the reactive phosphoramidite.[3]
-
Neutralization and Disposal: After the reaction is complete (allow to stir for at least one hour to ensure full hydrolysis), neutralize the solution with a mild acid (e.g., citric acid) to a pH of 6-8. This final aqueous solution can then be collected in a designated hazardous waste container.
Emergency Procedures
Spill Response:
-
Small Spill: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Large Spill: For a large spill, evacuate the area immediately and alert your institution's emergency response team.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Safe Handling Workflow
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
